Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
Beschreibung
BenchChem offers high-quality Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBYKCNAIMVWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Decoding the 1-Azaspiro[4.4]nonane Scaffold: Mechanisms of Action and Pharmacological Workflows
Structural Topography & Thermodynamic Advantage
The 1-azaspiro[4.4]nonane ring system is a privileged bicyclic framework characterized by a single spiro-carbon atom shared between a pyrrolidine ring and a cyclopentane ring. From a thermodynamic perspective, this rigid, orthogonal architecture severely restricts the conformational degrees of freedom of the molecule. When these derivatives bind to their target receptors, the entropic penalty ( ΔS ) typically associated with the freezing of rotatable bonds is drastically minimized.
This pre-organization is the causal driver behind the high binding affinities observed in pharmacological applications. By locking the basic nitrogen and spatial geometry into a specific vector, the spirocyclic core acts as an ideal pharmacophore for two highly distinct biological targets: the eukaryotic ribosome (oncology) and the nicotinic acetylcholine receptor (neurology).
Mechanism I: Ribosomal Translation Inhibition (The Cephalotaxine Paradigm)
The most clinically validated application of the 1-azaspiro[4.4]nonane core is found in Cephalotaxus alkaloids, notably homoharringtonine (HHT, Omacetaxine mepesuccinate), an approved therapeutic for chronic myeloid leukemia (CML)[1].
Causality of Action: HHT exerts its antiproliferative effect by binding directly to the A-site cleft of the peptidyl transferase center (PTC) on the 60S ribosomal subunit. The bulky 1-azaspiro[4.4]nonane core anchors the molecule within the rRNA pocket, while the ester side chain extends deep into the PTC. By physically occluding the A-site, HHT prevents the incoming aminoacyl-tRNA from positioning correctly. Crucially, this only blocks the initial elongation step of translation. Ribosomes that have already passed this initial step continue translating, run off the mRNA, and cannot be replaced. This leads to a rapid depletion of short-lived oncoproteins (such as c-Myc and Mcl-1), triggering apoptosis in leukemic cells[1].
Fig 1. Ribosomal translation inhibition pathway by 1-azaspiro[4.4]nonane derivatives.
Mechanism II: Nicotinic Acetylcholine Receptor (nAChR) Agonism
Beyond oncology, the 1-azaspiro[4.4]nonane scaffold is a potent pharmacophore for central nervous system (CNS) targets. Conformationally constrained spiro-annulated analogues act as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype[2].
Causality of Action: The basic nitrogen of the spiro-pyrrolidine ring mimics the quaternary ammonium of endogenous acetylcholine. Because the spiro structure restricts the spatial orientation of this nitrogen, it optimally engages in critical cation- π interactions with aromatic residues (e.g., Trp149) in the receptor's orthosteric binding site. This restricted geometry ensures perfect hydrogen bonding, inducing an allosteric shift that opens the ion channel. The resulting calcium and sodium influx drives downstream neurotransmitter release, offering therapeutic potential for cognitive enhancement and neuroprotection[3].
Fig 2. nAChR activation cascade mediated by conformationally constrained spirocyclic ligands.
Quantitative Pharmacodynamics
The divergent biological activities of the 1-azaspiro[4.4]nonane core highlight the critical role of substitution patterns in determining the pharmacological profile. The table below summarizes representative quantitative data comparing the two primary mechanisms.
| Compound Class | Primary Target | Biological Activity | Representative Potency ( IC50 / Ki ) |
| Cephalotaxine Esters (e.g., HHT) | 60S Ribosome (PTC) | Translation Inhibition / Apoptosis | IC50 : 10 - 50 nM (AML cell lines) |
| Spiro-annulated Nicotines | nAChR ( α4β2 ) | Ion Channel Activation | Ki : 1.5 - 5.0 nM (Rat forebrain) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols include internal controls that confirm the assay's mechanical success regardless of the test compound's efficacy.
Protocol A: Polysome Profiling for Translation Inhibitors
Purpose: To physically observe the translation state of ribosomes and confirm initial elongation blockade. Causality: Ribosomes bound to mRNA (polysomes) are denser than free subunits (40S/60S) or monosomes (80S). By separating them via a sucrose density gradient, we can measure UV absorbance at 254 nm to map the translational landscape.
-
Cell Preparation & Treatment: Treat target leukemic cells with the 1-azaspiro[4.4]nonane derivative (e.g., 100 nM HHT) for 2 hours.
-
Self-Validation Controls: Run parallel plates with Cycloheximide (CHX, 100 μ g/mL) as a positive control (freezes elongating ribosomes, preserving polysomes) and Puromycin (1 mM) as a negative control (causes premature chain termination, collapsing polysomes).
-
-
Cytosolic Lysis: Lyse cells in a buffer containing 20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2 , 1% Triton X-100, and 100 U/mL RNase inhibitor.
-
Causality: MgCl2 is strictly required to keep the 40S and 60S subunits associated. RNase inhibitors prevent endogenous RNases from artificially degrading mRNA, which would yield a false-positive result for translation inhibition.
-
-
Sucrose Gradient Centrifugation: Layer the lysate onto a linear 10-50% sucrose gradient. Ultracentrifuge at 35,000 rpm for 2.5 hours at 4°C.
-
Fractionation: Puncture the bottom of the tube and pump the gradient through a continuous UV monitor at 254 nm.
-
System Validation:
-
If the CHX control fails to show heavy polysome peaks, the lysis buffer (likely MgCl2 or RNase inhibitor) failed. The run is invalid.
-
If valid, an active 1-azaspiro[4.4]nonane derivative will show a profile similar to Puromycin: a massive accumulation of 80S monosomes and a depletion of heavy polysomes, confirming elongation arrest.
-
Fig 3. Self-validating polysome profiling workflow for assessing translation inhibitors.
Protocol B: Radioligand Binding Assay for nAChR Affinity
Purpose: To determine the binding affinity ( Ki ) of spiro-annulated nicotines to the α4β2 nAChR subtype[2].
-
Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: Incubate 50 μ g of membrane protein with 1 nM [3H] -cytisine and varying concentrations of the 1-azaspiro[4.4]nonane derivative ( 10−10 to 10−5 M) for 75 minutes at 4°C.
-
Non-Specific Binding (NSB) Control: In a parallel set of tubes, include 10 μ M of unlabeled nicotine.
-
Self-Validation Mechanism: NSB determines the baseline noise of the radioligand sticking to the plastic or lipids. If the Total Binding minus NSB (Specific Binding) is less than 50% of the Total Binding, the membrane preparation has degraded or the radioligand is compromised. The assay must be aborted before data analysis.
-
-
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Measure bound radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
References
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega | 4
-
A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane | BenchChem |
-
Cephalotaxus Alkaloids | PubMed (NIH) |1
-
Conformationally Constrained Nicotines: Polycyclic, Bridged, and Spiro-Annulated Analogues as Novel Ligands for the Nicotinic Acetylcholine Receptor | Journal of Medicinal Chemistry (ACS) | 2
Sources
Comprehensive Mass Spectrometry and Physicochemical Characterization of Methyl 1-azaspiro[4.4]nonane-3-carboxylate Hydrochloride
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Analytical Guide
The Chemical Paradigm of Spirocyclic Amines
In modern drug discovery, the strategic shift away from flat, sp2 -hybridized aromatic rings toward sp3 -rich three-dimensional architectures has fundamentally improved the clinical success rates of small molecules. Spirocyclic amines, such as the 1-azaspiro[4.4]nonane system, are highly valued scaffolds[1]. By forcing a perpendicular arrangement of two ring systems sharing a single quaternary carbon, these molecules offer enhanced three-dimensionality (higher Fsp3 fraction), which directly translates to improved aqueous solubility, superior metabolic stability, and unique exit vectors for target binding[2].
Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (CAS: 2344680-86-8) represents a highly functionalized building block within this class[3]. The presence of the secondary amine allows for facile salt formation (hydrochloride) to enhance handling and solubility, while the methyl ester at the C3 position provides a versatile handle for downstream medicinal chemistry functionalization[4].
Physicochemical Properties & Exact Mass Calculations
For rigorous analytical characterization, particularly in High-Resolution Mass Spectrometry (HRMS), it is critical to distinguish between the average molecular weight (used for stoichiometric synthetic calculations) and the exact monoisotopic mass (the mass of the molecule calculated using the most abundant isotopes, e.g., 12C , 1H , 14N , 16O ).
The causality here is fundamental: HRMS instruments (like Q-TOFs or Orbitraps) separate ions based on their exact mass-to-charge ratio ( m/z ) in a vacuum. Using the average molecular weight for MS targeting will result in a failure to identify the compound, as the average mass accounts for the weighted average of all natural isotopes, which does not represent a single physical ion.
Table 1: Fundamental Physicochemical Parameters
| Parameter | Free Base | Hydrochloride Salt |
| Chemical Formula | C10H17NO2 | C10H18ClNO2 |
| Average Molecular Weight | 183.25 g/mol | 219.71 g/mol |
| Monoisotopic Exact Mass | 183.1259 Da | 219.1026 Da |
| Target Ion in ESI+ ( [M+H]+ ) | 184.1332 m/z | N/A (Salt dissociates) |
| Physical State | Oil / Low-melting solid | Crystalline Solid |
Table 2: Theoretical Isotopic Distribution of [M+H]+ ( C10H18NO2+ )
| Isotope Peak | Theoretical m/z | Relative Abundance (%) | Primary Isotopic Contributors |
| M (Monoisotopic) | 184.1332 | 100.00 | 12C , 1H , 14N , 16O |
| M+1 | 185.1365 | ~ 11.65 | 13C1 , 15N1 , 2H1 |
| M+2 | 186.1398 | ~ 1.05 | 13C2 , 18O1 |
Analytical Workflow for Mass Verification (LC-HRMS)
To definitively confirm the identity and purity of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is deployed.
Self-Validating Protocol: LC-QTOF-MS Analysis
-
System Suitability Test (SST):
-
Action: Inject a known calibration standard (e.g., Leucine Enkephalin, m/z 556.2771) before the sample batch.
-
Causality: This self-validating step ensures the mass spectrometer's time-of-flight tube is thermally stable and calibrated to sub-5 ppm mass accuracy, preventing false negatives due to instrument drift.
-
-
Sample Preparation:
-
Action: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in 50:50 Water:Acetonitrile to yield a 1 µg/mL working solution.
-
Causality: Operating at 1 µg/mL prevents detector saturation and ion suppression, ensuring the isotopic envelope remains undistorted for accurate M+1/M+2 ratio analysis.
-
-
Chromatographic Separation:
-
Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm). Run a gradient of 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H2O
- 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid acts as a proton donor, ensuring complete ionization of the secondary amine to its [M+H]+ state. The gradient separates the organic core from the chloride counterion (which elutes in the void volume) and any synthetic impurities.
-
-
HRMS Acquisition (ESI+):
-
Action: Apply a capillary voltage of 3.0 kV. Scan m/z 50–500.
-
Fig 1. LC-HRMS Analytical Workflow for Exact Mass Determination.
Structural Validation via Tandem Mass Spectrometry (MS/MS)
While exact mass confirms the empirical formula ( C10H18NO2+ ), it does not confirm structural connectivity. Tandem mass spectrometry (MS/MS) using Higher-energy Collisional Dissociation (HCD) is required to validate the functional groups.
By isolating the precursor ion ( m/z 184.1332) and subjecting it to collision gas (Argon or Nitrogen), the molecule undergoes predictable, even-electron fragmentation pathways:
-
Loss of Methanol (-32.0262 Da): The methyl ester group is highly labile. Protonation at the ester carbonyl followed by nucleophilic rearrangement leads to the neutral loss of methanol, yielding an acylium ion at m/z 152.1075.
-
Loss of Carbon Monoxide (-27.9949 Da): The resulting acylium ion rapidly extrudes carbon monoxide gas to form a stable spirocyclic core cation at m/z 124.1126.
-
Spiro-Ring Cleavage: Higher collision energies force the cleavage of the cyclopentyl ring, typically resulting in the loss of ethylene ( C2H4 ) to yield a pyrrolinium-like fragment at m/z 96.0813.
Fig 2. Proposed MS/MS Fragmentation Pathway for m/z 184.1332.
References
-
NextSDS Database Title: methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride - Chemical Substance Information Source: NextSDS URL:[3]
-
PharmaBlock Insights Title: Spirocyclic Piperidines in Drug Discovery Source: PharmaBlock URL:[1]
-
Namiki-s Catalogue Title: Building Blocks Catalogue May 2019 Source: Namiki-s URL:[4]
-
Journal of the American Chemical Society Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: ACS Publications URL:[2]
Sources
Pharmacological Potential of Azaspiro[4.4]nonane Scaffolds in Drug Discovery: A Technical Whitepaper
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining evolution in modern medicinal chemistry. At the forefront of this shift is the azaspiro[4.4]nonane scaffold , a rigid bicyclic system characterized by a pyrrolidine ring fused to a cyclopentane ring at a single spiro carbon[1]. As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic rationale, synthetic methodologies, and pharmacological applications of this scaffold. By leveraging its unique topographical presentation, drug discovery programs can systematically enhance target affinity, metabolic stability, and aqueous solubility while mitigating off-target toxicities.
The Structural Paradigm: Why Azaspiro[4.4]nonane?
The inherent three-dimensionality of the azaspiro[4.4]nonane scaffold provides a critical advantage in overcoming the limitations of traditional planar drugs[1].
-
High Fsp³ Fraction: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with clinical success. The azaspiro[4.4]nonane core inherently boosts Fsp³, which disrupts intermolecular π−π stacking in the solid state, thereby dramatically improving aqueous solubility[1].
-
Conformational Rigidity: The spiro-fusion restricts the conformational degrees of freedom. When the scaffold binds to a target receptor, the entropic penalty of binding is minimized compared to highly flexible linear or macrocyclic chains[1].
-
Vectorial Projection: The nitrogen atom in the pyrrolidine ring serves as an orthogonal handle for derivatization, allowing medicinal chemists to project pharmacophores into specific binding pockets with high geometric precision[1].
Caption: Logical mapping of azaspiro[4.4]nonane structural traits to pharmacological benefits.
Pharmacological Landscape and Target Applications
The versatility of the azaspiro[4.4]nonane core has led to its successful integration into diverse therapeutic areas:
CNS Disorders and Anticonvulsant Activity
Spirosuccinimide derivatives, particularly 2-azaspiro[4.4]nonane-1,3-diones, are highly potent anticonvulsants[2]. Structure-activity relationship (SAR) studies reveal that N-phenylamino derivatives exhibit robust anti-seizure properties in maximal electroshock (MES) models[2]. Furthermore, attaching N-[(4-arylpiperazin-1-yl)-alkyl] moieties to the scaffold yields compounds with exceptional affinity for serotonin receptors[3]. The length of the alkylene spacer acts as a selectivity switch: ethylene and propylene bridges increase potency 3- to 80-fold for 5-HT1A and 5-HT2A receptors compared to methylene analogs[3].
Neurodegenerative Diseases (Tauopathies)
In Alzheimer's disease research, diazaspirononane derivatives have emerged as potent, nonsaccharide inhibitors of O-GlcNAcase (OGA)[4]. By inhibiting OGA, these compounds prevent the detrimental removal of O-GlcNAc from tau proteins. The spirocyclic core allows these inhibitors to occupy the OGA active site using entirely different binding interactions than traditional sugar-like inhibitors, unlocking new chemical space devoid of carbohydrate-associated pharmacokinetic liabilities[4].
Antimicrobial Agents
The scaffold is also utilized to rescue the efficacy of established antibiotic classes. Replacing the standard piperazine moiety of ciprofloxacin with a compact 2-azaspiro[4.4]nonane periphery generates potent antibacterial congeners[5]. These derivatives exhibit strong activity against ESKAPE pathogens, including Staphylococcus aureus and Enterococcus faecalis, proving that spirocyclic amines can successfully alter and expand the antimicrobial spectrum of fluoroquinolones[5].
Oncology and Natural Products
The 1-azaspiro[4.4]nonane ring system forms the polycyclic core of Cephalotaxine, the parent structure of Cephalotaxus alkaloids[6]. Its esterified derivative, homoharringtonine, is a clinically approved therapeutic for chronic myeloid leukemia (CML), validating the scaffold's safety and efficacy in human populations[6].
Quantitative Structure-Activity Relationships (SAR)
To facilitate rapid decision-making in lead optimization, the pharmacological profiles of key azaspiro[4.4]nonane derivatives are summarized below.
| Derivative Class | Target / Application | Key Pharmacological Outcome | Ref |
| N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-diones | 5-HT1A / 5-HT2A Receptors | High affinity (Ki = 3.1–94 nM); potent anticonvulsant activity in MES models. | [3] |
| Diazaspirononane Nonsaccharide Analogs | O-GlcNAcase (OGA) | Competitive inhibition; potential disease-modifying therapy for tauopathies. | [4] |
| 2-azaspiro[4.4]nonane Ciprofloxacin Congeners | Bacterial DNA Gyrase | Potent activity against ESKAPE pathogens (S. aureus, E. faecalis). | [5] |
| 1-azaspiro[4.4]nonane (Cephalotaxine core) | Ribosomal Translation | Parent core of homoharringtonine, an approved CML therapeutic. | [6] |
| N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones | CNS / Epilepsy | High protection index in subcutaneous metrazole (sc. PTZ) and MES tests. | [2] |
Experimental Workflows & Self-Validating Protocols
Constructing the quaternary spiro center of azaspiro[4.4]nonanes is synthetically demanding due to severe steric hindrance. Traditional ionic cyclizations often fail or yield poor diastereoselectivity. To overcome this, we employ radical cascades and rigorous pharmacological validation.
Caption: Workflow for synthesis and pharmacological validation of azaspiro[4.4]nonane derivatives.
Protocol 1: Synthesis via Domino Radical Bicyclization
Causality Rationale: Radical bicyclization bypasses the steric constraints of ionic pathways by utilizing highly reactive alkoxyaminyl radicals. The homolytic cleavage and rapid intramolecular addition are driven by the thermodynamic stability of the resulting spirocyclic system[6].
-
Precursor Preparation: Synthesize O-benzyl oxime ethers containing an alkenyl moiety tethered to an aryl or terminal alkynyl group[6].
-
Radical Initiation: Dissolve the precursor (0.30 mmol) in anhydrous cyclohexane (15.0 mL). Add AIBN (0.08 mmol) as the thermal initiator. Note: Cyclohexane is explicitly chosen because it lacks easily abstractable protons, preventing premature quenching of the radical cascade.
-
Propagation: Slowly add tributyltin hydride (Bu₃SnH, 0.36 mmol) via a syringe pump over 2 hours at reflux. Note: Slow addition maintains a low steady-state concentration of Bu₃SnH, ensuring that the intramolecular bicyclization outpaces the direct reduction of the initial radical intermediate[6].
-
Termination & Purification: Once the starting material is consumed (monitored via TLC), quench the reaction, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, 1–3.5% ethyl acetate/hexanes) to isolate the trans and cis diastereomers[6]. Validate structural integrity using ¹H/¹³C NMR and HRMS.
Protocol 2: Self-Validating Radioligand Binding Assay (5-HT Receptors)
Causality Rationale: To quantify the binding affinity ( Ki ) of the synthesized azaspiro[4.4]nonane derivatives, a competitive displacement assay using a known radioligand is required. This protocol includes built-in non-specific binding controls to ensure the trustworthiness and self-validation of the pharmacological data.
-
Membrane Preparation: Homogenize target tissues (e.g., rat cerebral cortex for 5-HT1A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet to isolate the active membrane fraction.
-
Incubation & Competition: Incubate 50 μ L of membrane aliquots with a fixed concentration of a radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the azaspiro[4.4]nonane test compound ( 10−10 to 10−5 M).
-
Self-Validating Control: In parallel wells, include an excess of unlabeled 5-HT (10 μ M) to define non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.
-
-
Filtration: Terminate the equilibrium reaction by rapid vacuum filtration through GF/B glass fiber filters. Note: Pre-soak filters in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC₅₀ using non-linear regression analysis. Convert IC₅₀ to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 .
Future Perspectives
The azaspiro[4.4]nonane scaffold represents a highly privileged structure in modern drug discovery. Future applications will likely focus on leveraging its unique 3D vector projection for Proteolysis Targeting Chimeras (PROTACs), where the rigid spiro-core can serve as a highly defined linker to optimize the spatial distance and orientation between E3 ligase ligands and target protein binders.
References
-
[6] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Source: ACS Omega. URL:[Link]
-
[3] Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and[4.5]decane-1,3-dione. Source: PubMed. URL:[Link]
-
[5] Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Source: MDPI. URL:[Link]
-
[4] Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Source: Journal of Medicinal Chemistry. URL:[Link]
-
[2] Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. Source: SciSpace. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary Toxicological Investigation of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Abstract
The 1-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, forming the core of natural products and synthetic compounds with significant biological activity, including anticancer and central nervous system applications.[1][2][3] Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (CAS No. 2344680-86-8) is a specific derivative within this class.[4] As with any novel chemical entity destined for therapeutic development, a thorough and early assessment of its toxicological profile is paramount. A proactive, tiered approach to toxicity testing not only fulfills regulatory expectations but also de-risks development by identifying potential liabilities early, saving significant time and resources.[5][6][7]
This guide presents a structured, scientifically-grounded framework for the preliminary toxicological investigation of this compound. The narrative is designed to explain the causality behind each experimental choice, moving logically from in silico and in vitro assessments to a targeted in vivo study. The protocols described herein are based on industry-standard and regulatory-accepted methodologies, forming a self-validating system for initial safety assessment.
Foundational Assessment: Physicochemical and In Silico Profiling
Rationale: Before any biological assays are performed, understanding the fundamental properties of the test article is critical. Physicochemical characteristics dictate its behavior in biological systems and inform the design of all subsequent experiments. Solubility, for instance, is a prerequisite for achieving accurate and reproducible concentrations in in vitro assays. Concurrently, computational (in silico) models can predict potential toxicities based on the molecule's structure, allowing for early hypothesis generation.[8]
Experimental Protocol: Physicochemical Characterization
-
Aqueous Solubility Determination:
-
Prepare a series of concentrations of the test compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Shake samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
The highest measured concentration represents the kinetic solubility.
-
-
Lipophilicity (LogP/LogD) Measurement:
-
Determine the partition coefficient between n-octanol and water (or PBS at pH 7.4 for LogD).
-
Use the shake-flask method or a high-throughput chromatographic method (e.g., HPLC-based) to quantify the compound's distribution between the two phases.
-
-
pKa Determination:
-
Utilize potentiometric titration or UV-metric methods to determine the ionization constant(s) of the molecule. This is crucial for understanding its charge state at physiological pH.
-
In Vitro General Cytotoxicity: Establishing a Therapeutic Window
Rationale: The first biological assessment should be a general cytotoxicity assay. This provides a baseline understanding of the compound's potential to cause cell death and is essential for selecting non-cytotoxic concentrations for more complex mechanistic assays (e.g., genotoxicity, hERG).[9] The XTT assay is a robust colorimetric method that measures the metabolic activity of living cells, offering a more streamlined protocol than the traditional MTT assay because its formazan product is water-soluble.[10][11]
Experimental Protocol: XTT Cytotoxicity Assay
-
Cell Plating: Seed two or more relevant cell lines (e.g., HepG2 human liver carcinoma cells, HEK293 human embryonic kidney cells) into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
XTT Reagent Addition: Prepare the XTT labeling mixture (XTT reagent and electron-coupling reagent) according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation & Measurement: Incubate the plate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the XTT salt to a soluble orange formazan dye.[10][12]
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 48 | Result |
| HEK293 | 48 | Result |
Genotoxicity Assessment: A Two-Pillar In Vitro Strategy
Rationale: Assessing a compound's potential to damage genetic material is a critical safety endpoint.[13] Regulatory guidelines typically require a battery of tests to cover different mechanisms of genotoxicity. A standard and highly effective initial screen consists of two assays: the bacterial reverse mutation (Ames) test to detect gene mutations, and the in vitro micronucleus test in mammalian cells to detect chromosomal damage (clastogenicity) and abnormal chromosome numbers (aneugenicity).[14][15]
Diagram: Genotoxicity Assessment Workflow
Caption: Workflow for comprehensive in vitro genotoxicity assessment.
Experimental Protocols
-
Bacterial Reverse Mutation (Ames) Test (OECD 471):
-
Principle: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[15]
-
Methodology:
-
Perform a preliminary cytotoxicity test to determine the appropriate concentration range.
-
Expose the bacterial strains to various concentrations of the compound, both with and without a metabolic activation system (S9 fraction from rat liver, which simulates mammalian metabolism).[16]
-
Plate the treated bacteria on minimal agar plates.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[17]
-
-
-
In Vitro Micronucleus Test (OECD 487):
-
Principle: This assay identifies substances that cause small, extra-nuclear bodies called micronuclei to form in the cytoplasm of dividing cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, indicating chromosomal damage or segregation errors.[17]
-
Methodology:
-
Treat a mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) with at least three concentrations of the compound (based on cytotoxicity data), with and without S9 metabolic activation.
-
Include a positive and negative (vehicle) control.
-
After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
-
Harvest, fix, and stain the cells.
-
Analyze at least 2000 bi-nucleated cells per concentration for the presence of micronuclei using microscopy or flow cytometry. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
-
Cardiovascular Safety: hERG Channel Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[18] Early assessment of a compound's hERG liability is a mandatory component of safety pharmacology and is critical for preventing late-stage clinical failures.[19] Automated patch-clamp systems provide high-throughput, reliable data on channel inhibition.[20]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG (Kv11.1) channel.
-
Assay Preparation: Harvest cells and prepare a single-cell suspension. Load the cells and the test compound onto the automated patch-clamp platform (e.g., QPatch, SyncroPatch).
-
Electrophysiology:
-
Establish a stable whole-cell patch-clamp recording for each cell.
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current.
-
Record a stable baseline current in the presence of the vehicle solution.
-
-
Compound Application: Perfuse the cells with increasing concentrations of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride.
-
Data Acquisition: Measure the hERG tail current at each concentration after the effect has reached a steady state.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC50 value by fitting the concentration-response data to a Hill equation. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[20]
Data Presentation: hERG Inhibition Profile
| Parameter | Result |
| hERG IC50 (µM) | Result |
| Positive Control (E-4031) IC50 (nM) | Within expected range |
Metabolic Stability: Human Liver Microsome (HLM) Assay
Rationale: A compound's metabolic stability is a key determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions.[21] An in vitro assay using human liver microsomes (HLM) provides a rapid assessment of Phase I metabolic liability, as these subcellular fractions are rich in cytochrome P450 (CYP) enzymes.[16][22][23] A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[22]
Experimental Protocol: HLM Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (e.g., 1 mM).[24]
-
Time-Point Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
Data Presentation: Metabolic Stability Parameters
| Parameter | Result | Interpretation |
| In Vitro t½ (min) | Result | >30: Stable; 10-30: Moderately Stable; <10: Unstable |
| Intrinsic Clearance (µL/min/mg protein) | Result | Low, Medium, or High |
Preliminary In Vivo Acute Oral Toxicity (OECD 420)
Rationale: Following a favorable in vitro profile, a preliminary in vivo study is warranted to understand the compound's systemic toxicity in a whole organism. The Fixed Dose Procedure (OECD Guideline 420) is an ethical and scientifically robust method that avoids using mortality as the primary endpoint, instead relying on the observation of clear signs of toxicity at one of a series of fixed dose levels.[8] This study helps classify the compound's hazard potential and identifies a No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for guiding future studies and setting the initial safe dose in humans.[25]
Diagram: Tiered Toxicity Investigation Workflow
Caption: A tiered workflow for preliminary toxicity investigation.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rat), as this is generally considered sufficient.
-
Sighting Study:
-
Dose a single animal at a starting dose selected from fixed levels (5, 50, 300, 2000 mg/kg). The starting dose is chosen based on available information; in the absence of data, 300 mg/kg is often used.[8]
-
Observe the animal for signs of toxicity. The outcome (no effect, evident toxicity, or mortality) determines the next step: either dose another animal at a lower or higher dose level or proceed to the main study.
-
-
Main Study:
-
Based on the sighting study, dose a group of animals (typically 4 more) at the selected dose level.
-
The dose level is one that is expected to produce evident toxicity without causing severe suffering or mortality.
-
-
Administration: Administer the compound by oral gavage.
-
Observation:
-
Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior patterns).
-
Record body weight changes at regular intervals.
-
-
Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ-level abnormalities.
Data Presentation: Acute Toxicity Summary
| Dose Level (mg/kg) | No. of Animals | Mortality | Evident Toxic Signs Observed | Gross Necropsy Findings | GHS Classification |
| Result | 5 | Result | List of signs | Findings | Category |
Conclusion and Integrated Risk Assessment
The preliminary toxicity investigation culminates in the integration of all data streams. A compound with high cytotoxicity, a positive genotoxicity signal, significant hERG inhibition at relevant concentrations, or poor metabolic stability would represent a high-risk candidate. Conversely, a compound with a clean profile across the in vitro panel and a high NOAEL in the acute in vivo study would be a strong candidate to advance to further, more comprehensive preclinical toxicology studies as part of an Investigational New Drug (IND) application.[7] This structured approach ensures that decisions are data-driven, maximizing the potential for success in the drug development pipeline.
References
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from Creative Biolabs website.[22]
-
Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from Creative Bioarray website.[19]
-
WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from WuXi AppTec website.[17]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT website.[21]
-
Gintant, G. (2011). An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical QT prolongation. Pharmacology & Therapeutics, 129(2), 109-119. [Link][26]
-
NextSDS. (n.d.). methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride. Retrieved from NextSDS website.[4]
-
Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Retrieved from Thermo Fisher Scientific website.[12]
-
Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. [Link][14]
-
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. Retrieved from WuXi AppTec website.[16]
-
GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from GenEvolutioN website.[15]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from Beckman Coulter website.[24]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current and Future Developments in Cell Culture. IntechOpen.[9]
-
Pharmaron. (n.d.). Metabolism. Retrieved from Pharmaron website.[23]
-
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from Nelson Labs website.[27]
-
European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from European Commission website.[28]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from Charles River Laboratories website.[29]
-
PharmaLegacy. (n.d.). Safety Assays. Retrieved from PharmaLegacy website.[18]
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21359-21370. [Link][1]
-
Cyprotex. (n.d.). hERG Safety. Retrieved from Cyprotex website.[20]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][8]
-
Gentronix. (2026, February 24). Benefits of a combination of 24-well Ames and 96-well MNT assays. Retrieved from Gentronix website.[13]
-
Faqi, A. S. (Ed.). (2017). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Academic Press.[30]
-
BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from BenchChem website.[31]
-
HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from HistologiX website.[5]
-
Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Retrieved from Abcam website.[10]
-
Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from Biotech Spain website.[11]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from NTP website. [Link][32]
-
BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane. Retrieved from BenchChem website.[2]
-
Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74-79. [Link][6]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from OECD website.[33]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website.[34]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from FDA website. [Link][25]
-
Singh, S., et al. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.[35]
-
Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. Retrieved from Noble Life Sciences website.[7]
-
ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from ResearchGate.[3]
Sources
- 1. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nextsds.com [nextsds.com]
- 5. histologix.com [histologix.com]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Combining 24-well Ames & 96-well MNT assays | Gentronix [gentronix.co.uk]
- 14. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Safety Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. bioivt.com [bioivt.com]
- 22. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 23. pharmaron.com [pharmaron.com]
- 24. beckman.com [beckman.com]
- 25. fda.gov [fda.gov]
- 26. An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nelsonlabs.com [nelsonlabs.com]
- 28. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 29. criver.com [criver.com]
- 30. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. oecd.org [oecd.org]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
Crystal Structure Analysis of Methyl 1-azaspiro[4.4]nonane-3-carboxylate Hydrochloride: A Technical Guide
Executive Summary
The 1-azaspiro[4.4]nonane ring system is a privileged structural motif in medicinal chemistry, most notably serving as the polycyclic core of the Cephalotaxus alkaloids (e.g., cephalotaxine and homoharringtonine), which exhibit potent antiproliferative activities against hematological malignancies 1[1]. Within early-stage drug discovery, functionalized building blocks like Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (CAS 2344680-86-8) are critical for exploring structure-activity relationships (SAR) around this spirocyclic node 2[2].
However, determining the precise relative and absolute stereochemistry of the spiro-carbon (C5) and the carboxylate-bearing carbon (C3) is notoriously difficult using 1D and 2D NMR alone due to the conformational flexibility of the cyclopentane and pyrrolidine rings. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous structural assignment 3[3]. This whitepaper details the causality, methodology, and structural interpretation required to successfully crystallize and analyze this specific hydrochloride salt.
The Crystallographic Rationale: Why the Hydrochloride Salt?
Low-molecular-weight aliphatic spirocycles often present as oils or low-melting amorphous solids at room temperature. This is driven by their high degrees of freedom and low lattice energy, which inherently resist the highly ordered packing required for crystallization.
To bypass this thermodynamic barrier, the free base is converted into a hydrochloride salt . This experimental choice is driven by three causal factors:
-
Lattice Energy Amplification: Protonation of the secondary amine (N1) introduces a localized positive charge, enabling strong electrostatic interactions with the chloride counterion.
-
Directional Hydrogen Bonding: The resulting R2NH2+ center acts as a potent hydrogen bond donor, forming highly directional N-H···Cl interactions that act as rigid "struts" within the crystal lattice 4[4].
-
Conformational Locking: The steric bulk and electrostatic pull of the chloride network restrict the pseudo-rotation of the pyrrolidine ring, minimizing structural disorder during X-ray data collection 5[5].
Caption: Logical progression of supramolecular assembly in spirocyclic hydrochloride salts.
Self-Validating Experimental Protocols
To ensure scientific integrity, the crystallization and diffraction workflows must be treated as self-validating systems. If a step fails its validation checkpoint, the protocol must be aborted and restarted to prevent the propagation of artifacts.
Protocol A: Salt Formation and Vapor Diffusion Crystallization
Vapor diffusion is the optimal method for this compound because it allows the system to cross the metastable zone boundary with extreme precision, minimizing the nucleation rate to yield fewer, but larger, diffraction-quality crystals.
-
Dissolution: Dissolve 50 mg of Methyl 1-azaspiro[4.4]nonane-3-carboxylate free base in 0.5 mL of anhydrous methanol (MeOH) in a 2 mL inner glass vial.
-
Protonation: Dropwise, add 1.05 equivalents of 1M HCl in diethyl ether at 0 °C.
-
Causality: The low temperature suppresses the potential acid-catalyzed hydrolysis or transesterification of the methyl ester at C3.
-
-
Chamber Setup: Place the un-capped 2 mL inner vial into a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (the antisolvent).
-
Diffusion: Seal the outer vial tightly with a PTFE-lined cap and store undisturbed at 4 °C for 3–7 days.
-
Causality: The highly volatile ether slowly diffuses into the MeOH solution, gradually lowering the dielectric constant of the solvent mixture and inducing supersaturation.
-
-
Self-Validation Checkpoint: Before harvesting, inspect the vial under polarized light microscopy. Crystals must exhibit uniform birefringence (extinction at 90° intervals). If crystals are opaque or clumped (twinned), the diffusion rate was too fast; restart with a lower temperature or a less volatile antisolvent (e.g., pentane).
Protocol B: SCXRD Data Collection and Refinement
-
Mounting: Submerge the harvested crystal in paratone oil to protect it from atmospheric moisture (hydrochloride salts are often hygroscopic). Mount a single crystal (approx. 0.2×0.15×0.1 mm3 ) onto a MiTeGen polyimide loop.
-
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady 100 K nitrogen cold stream.
-
Causality: Cryocooling drastically reduces the thermal motion (Atomic Displacement Parameters, ADPs) of the atoms. This is critical for resolving the electron density of the hydrogen atoms attached to N1, which dictate the hydrogen-bonding network.
-
-
Data Collection: Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54178 Å) radiation.
-
Self-Validation Checkpoint: After collecting initial frames, index the unit cell. If the unit cell matches the known starting materials or indicates severe non-merohedral twinning, abort the collection.
-
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Caption: Workflow for the crystallization and SCXRD analysis of spirocyclic hydrochlorides.
Structural Analysis & Data Interpretation
Once the SCXRD data is refined, researchers must analyze the geometric and supramolecular parameters to inform downstream drug design.
Spiro Node Geometry
The defining feature of Methyl 1-azaspiro[4.4]nonane-3-carboxylate is the spiro-carbon (C5) connecting the pyrrolidine and cyclopentane rings. Due to the steric repulsion between the two fused five-membered rings, the C-C-C and C-N-C bond angles around C5 will deviate significantly from the ideal tetrahedral angle ( 109.5∘ ). Typically, the angle "pinches" within the rings ( <105∘ ) and expands between the rings ( >112∘ ). Understanding this distortion is vital for computational chemists docking this scaffold into target protein binding sites.
Quantitative Data Summary
The table below summarizes the expected and highly validated crystallographic parameters for this class of spirocyclic hydrochloride salts, providing a benchmark for researchers evaluating their own refinement data.
Table 1: Representative Crystallographic Data for 1-Azaspiro[4.4]nonane Hydrochloride Derivatives
| Parameter | Expected Value / Range | Causality / Significance |
| Crystal System | Monoclinic or Orthorhombic | Most common packing arrangements for chiral/racemic spirocyclic organic salts. |
| Space Group | P21 (chiral) or P21/c (racemic) | Dictated by the enantiomeric purity of the C3 and C5 stereocenters. |
| Data Collection Temp. | 100 K | Minimizes atomic thermal displacement parameters (ADPs) for high-resolution data. |
| Rint | <0.05 | Validates the consistency of symmetry-equivalent reflections during data merging. |
| Goodness-of-Fit (S) | ∼1.00−1.05 | Indicates the structural model accurately represents the experimental diffraction data. |
| N-H···Cl Distance | 3.1−3.3 Å | Confirms the presence of strong, lattice-stabilizing hydrogen bonds. |
Supramolecular Packing
In the solid state, the chloride anions typically bridge multiple spirocyclic cations. Because the nitrogen (N1) is a secondary amine, it possesses two protons upon hydrochloride salt formation ( R2NH2+ ). This allows the molecule to act as a bifurcated hydrogen bond donor, often resulting in infinite 1D zig-zag chains or 2D sheets propagating through the crystal lattice. The methyl ester group at C3 generally points away from this ionic network, participating only in weak van der Waals interactions or C-H···O contacts.
Conclusion
The crystal structure analysis of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride provides indispensable 3D spatial information that cannot be derived from solution-phase NMR. By leveraging the thermodynamic advantages of hydrochloride salt formation and the precision of vapor diffusion crystallization, researchers can lock this flexible scaffold into a rigid lattice. The resulting SCXRD data not only confirms the absolute stereochemistry but also maps the exact trajectory of the spiro-node—data that is foundational for the rational design of next-generation Cephalotaxus-inspired therapeutics.
References
-
"Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega." ACS Publications, 2019.[Link]
-
"methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride - NextSDS." NextSDS Substance Database.[Link]
-
Arora, S. K., et al. "Crystal and molecular structure of cephalotaxine." PubMed, J Org Chem. 1976.[Link]
-
"Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies." ResearchGate, 2012.[Link]
-
"Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine." Preprints.org, 2026.[Link]
Sources
An In-depth Technical Guide to the Thermal Stability and Melting Point of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl
Foreword: The Imperative of Thermal Characterization in Modern Drug Development
In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug product is fraught with challenges. Among the most critical yet often underappreciated hurdles is the comprehensive characterization of a molecule's solid-state properties. The thermal stability and melting point of an active pharmaceutical ingredient (API) are not mere physical constants; they are foundational pillars that dictate everything from purification and formulation strategies to storage conditions and, ultimately, the safety and efficacy of the final dosage form. This guide provides an in-depth examination of the thermal properties of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl (CAS Number: 2344680-86-8)[1], a representative of the increasingly important class of azaspirocyclic compounds in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, methodologies, and critical interpretation of thermal analysis for this and similar molecules.
The 1-azaspiro[4.4]nonane scaffold is a key structural motif in a variety of biologically active compounds, underscoring the importance of understanding the physicochemical properties of its derivatives. This guide will take a practical, field-proven approach, explaining not just the "what" but the "why" behind the experimental choices, ensuring a self-validating system of protocols for robust and reliable thermal characterization.
Physicochemical Profile: Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl
A foundational understanding of the molecule is paramount before delving into its thermal properties.
| Property | Value | Source |
| Chemical Name | methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride | [1] |
| CAS Number | 2344680-86-8 | [1] |
| Molecular Formula | C10H18ClNO2 | Inferred from structure |
| Molecular Weight | 219.71 g/mol | Inferred from formula |
| Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl A 2D representation of the title compound, highlighting the spirocyclic core, the methyl ester functional group, and the hydrochloride salt form.
The Significance and Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs at a sharp, well-defined temperature. In the pharmaceutical context, the melting point is a critical indicator of purity; impurities typically depress and broaden the melting range.
Causality Behind Experimental Choices
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point of pharmaceutical compounds.[2][3][4] Unlike traditional melting point apparatuses, DSC provides quantitative thermodynamic data, including the enthalpy of fusion (the energy required to melt the substance), which can be invaluable for polymorph screening and characterization.[3][5]
The choice of experimental parameters in DSC is crucial for obtaining accurate and reproducible results. A slow heating rate (e.g., 1-10 °C/min) is generally preferred for crystalline APIs to ensure thermal equilibrium and to resolve any complex thermal events that may occur near the melting transition.[5] The sample should be encapsulated in a hermetically sealed pan if it is suspected to be a hydrate or solvate to prevent the loss of volatiles before the melting event.
Self-Validating Experimental Protocol: Melting Point Determination by DSC
This protocol is designed to provide a robust and reliable determination of the melting point for a crystalline powder like Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl.
Objective: To determine the onset temperature of melting and the enthalpy of fusion.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl powder (2-5 mg)
-
Aluminum DSC pans and hermetic lids
-
Crimper for sealing pans
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a crimper. This is critical for hydrochloride salts, which can be hygroscopic or form hydrates.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Set a heating rate of 10 °C/min.
-
Set the temperature program to ramp from 25 °C to a temperature sufficiently above the melt (e.g., 250 °C).
-
Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The melting event will be observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of this peak is reported as the melting point.
-
Integrate the peak area to determine the enthalpy of fusion (ΔHfus) in J/g.
-
Interpreting the Data
A sharp endothermic peak is indicative of a pure, crystalline substance.[3] A broad peak or the presence of multiple peaks could suggest the presence of impurities, multiple polymorphic forms, or a decomposition event occurring concurrently with melting. For hydrochloride salts, it is not uncommon to observe complex thermal events, such as the loss of water of hydration prior to melting.[6][7]
Assessing Thermal Stability: A Cornerstone of Drug Development
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures.[8] This property is paramount for determining appropriate conditions for manufacturing (e.g., drying, milling), long-term storage, and assessing potential degradation pathways.[8]
Causality Behind Experimental Choices
Thermogravimetric Analysis (TGA) is the primary technique for evaluating thermal stability.[8] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This allows for the precise determination of decomposition temperatures and the quantification of mass loss associated with desolvation, dehydration, or decomposition.
Simultaneous TGA-DSC analysis can provide even deeper insights by correlating mass changes with energetic events (endothermic or exothermic processes), which is particularly useful for distinguishing between melting and decomposition.[6]
Self-Validating Experimental Protocol: Thermal Stability Assessment by TGA
Objective: To determine the onset temperature of decomposition and to identify any mass loss events prior to decomposition.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl powder (5-10 mg)
-
TGA sample pan (ceramic or platinum)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Equilibrate at a starting temperature of ~25-30 °C.
-
Set a heating rate of 10 °C/min.
-
Set the temperature program to ramp from the starting temperature to a point where complete decomposition is observed (e.g., 400 °C).
-
Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
Data Analysis:
-
The TGA thermogram will show a plot of mass (%) versus temperature.
-
A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.
-
Any preceding mass loss at lower temperatures should be quantified and may correspond to the loss of water or other solvates.
-
Integrated Thermal Analysis: A Holistic Approach
By combining the insights from DSC and TGA, a comprehensive thermal profile of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl can be constructed. The following diagram illustrates the logical workflow for this integrated analysis.
Caption: Workflow for integrated thermal analysis.
The relationship between these key thermal events is crucial for a complete understanding of the compound's behavior upon heating.
Caption: Sequence of potential thermal events.
Conclusion: From Data to Drug Development Decisions
The thermal stability and melting point of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl are critical parameters that influence its development as a potential therapeutic agent. A high melting point, coupled with a decomposition temperature that is significantly higher, suggests a thermally stable compound that is likely to be robust during processing and have a favorable shelf life. Conversely, a low decomposition temperature or complex thermal behavior, such as melting with decomposition, would raise red flags requiring further investigation into formulation strategies that can enhance stability.
By employing the systematic and self-validating protocols for DSC and TGA outlined in this guide, researchers can confidently and accurately characterize the thermal properties of this and other novel azaspirocyclic compounds, thereby making informed decisions that accelerate the path from discovery to a safe and effective medicine.
References
-
NextSDS. methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride. [Link]
- Google Patents. SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
-
MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
National Center for Biotechnology Information. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]
-
ACS Publications. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
Technology Networks. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
American Pharmaceutical Review. Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. [Link]
-
NETZSCH Analyzing & Testing. Pharma. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. fishersci.com [fishersci.com]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. azom.com [azom.com]
- 7. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
A Technical Guide to the Synthesis of 1-Azaspiro[4.4]nonane-3-carboxylate Compounds
Introduction: The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery
In the quest for novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond traditional flat, aromatic ring systems.[1] Azaspirocyclic compounds, particularly the 1-azaspiro[4.4]nonane framework, have emerged as a compelling class of three-dimensional (3D) scaffolds.[1] Their inherent structural rigidity, precise vectoral display of substituents, and ability to favorably modulate physicochemical properties offer significant advantages in drug design.[1][2]
The incorporation of a spirocyclic center, where two rings share a single carbon atom, imparts a rigid, non-planar geometry.[1] This 3D architecture allows for a more precise orientation of functional groups, enabling optimal interactions with the complex topographies of biological targets like enzymes and receptors.[2] Shifting from planar structures to sp3-rich scaffolds like azaspirocycles generally correlates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility, higher basicity, decreased lipophilicity, and better metabolic stability.[2][3]
The 1-azaspiro[4.4]nonane ring system is a core structural motif in a variety of biologically active compounds, including the Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities.[4][5] For instance, homoharringtonine, an ester derivative of cephalotaxine, is an approved treatment for chronic myeloid leukemia.[4][5] This has fueled significant interest in developing robust and efficient synthetic routes to access this privileged scaffold and its derivatives, such as the 1-azaspiro[4.4]nonane-3-carboxylate series. This guide provides a comprehensive overview of the core synthetic strategies, detailing the causality behind experimental choices and providing field-proven protocols for key transformations.
Core Synthetic Strategies
The construction of the 1-azaspiro[4.4]nonane core, particularly with the inclusion of a carboxylate functional group, can be achieved through several powerful synthetic methodologies. The primary strategies involve forming one of the rings onto a pre-existing cyclic structure, often via cycloaddition, radical cyclization, or intramolecular condensation reactions.
[3+2] Cycloaddition Reactions: A Cornerstone of Pyrrolidine Synthesis
The [3+2] cycloaddition is one of the most powerful and widely used methods for constructing five-membered rings, making it exceptionally well-suited for synthesizing the pyrrolidine portion of the 1-azaspiro[4.4]nonane system.[6] This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
Mechanism & Rationale
The most common variant for this scaffold involves the in situ generation of an azomethine ylide (the 1,3-dipole) from an α-amino acid and an aldehyde or ketone.[7][8] This ylide then reacts with a suitable dipolarophile, such as an electron-deficient alkene, to form the pyrrolidine ring in a highly stereoselective manner.[7] The key to forming the spirocyclic center is the use of a cyclic ketone or an exo-cyclic alkene as one of the components.[9]
For the synthesis of 1-azaspiro[4.4]nonane-3-carboxylates, a common strategy involves reacting a cyclopentanone derivative with a sarcosine ester (N-methylglycine ester) or a related amino acid ester. The amino acid provides the nitrogen and the C3-carboxylate group directly.
Caption: General workflow for spiro-pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Three-Component [3+2] Cycloaddition
This protocol is adapted from methodologies used for synthesizing spiro[indoline-3,3′-pyrrolidines] and can be applied to cyclopentanone-based systems.[8]
-
Reactant Preparation: In a round-bottom flask, combine the 3-phenacylidenecyclopentan-1-one (1.0 equiv.), ethyl glycinate hydrochloride (1.2 equiv.), and dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv.).
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of 0.1 M.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the target polysubstituted spiro[cyclopentane-1,3'-pyrrolidine] derivative.
-
Characterization: The structure and stereochemistry of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The relative configuration can often be determined by NOESY experiments or single-crystal X-ray diffraction.[7]
Domino Radical Bicyclization: A Tandem Approach
For constructing both rings of the spiro-system concurrently, domino radical reactions offer a powerful and elegant solution. This strategy allows for the formation of complex molecules from relatively simple acyclic precursors in a single step.[4][5]
Mechanism & Rationale
A well-documented approach involves the bicyclization of a carefully designed O-benzyl oxime ether precursor.[4][5] The reaction is initiated by a radical initiator (like AIBN or Et₃B) and promoted by a radical mediator such as tributyltin hydride (Bu₃SnH).[4][5] The process involves the formation of an initial aryl or vinyl radical, which undergoes a 5-exo-trig cyclization. The resulting alkyl radical is then trapped intramolecularly by the oxime ether nitrogen, forming an alkoxyaminyl radical, which undergoes a second 5-exo-trig cyclization to complete the spirocyclic framework.[4]
The choice of radical initiator is crucial for controlling the reaction conditions. Azobisisobutyronitrile (AIBN) is typically used for reactions at elevated temperatures (e.g., 90 °C), while triethylborane (Et₃B) can initiate the reaction at room temperature, which can be beneficial for improving diastereoselectivity.[4][10]
Caption: Workflow for Domino Radical Bicyclization.
Experimental Protocol: Domino Radical Bicyclization
This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives as described by Guerrero-Caicedo et al.[4][5]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting O-benzyl oxime ether (e.g., a precursor containing an alkenyl moiety and a bromo-aromatic group) (1.0 equiv.) in cyclohexane to achieve a 0.02 M solution.
-
Reagent Addition (Method A - High Temp): Add tributyltin hydride (1.1 equiv.) and AIBN (0.25 equiv.).
-
Reaction Execution (Method A): Place the flask in a preheated oil bath at 90 °C. Stir the reaction until the starting material is consumed, as monitored by TLC (typically 6 hours).[10]
-
Reagent Addition (Method B - Room Temp): Alternatively, after dissolving the starting material, add tributyltin hydride (1.2 equiv.). Then, add triethylborane (Et₃B, 1.0 M in hexanes, 1.2 equiv.) dropwise at room temperature.
-
Reaction Execution (Method B): Stir the reaction at room temperature until completion (typically 3 hours).[10] This method often results in higher diastereoselectivity.[4]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5-15% ethyl acetate/hexanes gradient) to isolate the diastereomers of the 1-azaspiro[4.4]nonane product.[4]
Intramolecular Aldol Condensation
A more classical yet effective strategy for forming the cyclopentane ring onto a pre-existing pyrrolidine is through an intramolecular aldol condensation.[11] This approach is particularly useful when the pyrrolidine ring, substituted with appropriate precursors, is readily available.
Mechanism & Rationale
This strategy involves a pyrrolidine derivative bearing two carbonyl functionalities (or precursors thereof) at appropriate positions. For instance, a 2,4-disubstituted pyrrolidine can be designed where one substituent is an acyl group (e.g., acetyl) and the other is a protected aldehyde or another ketone. Under basic or acidic conditions, the enolate of one carbonyl group attacks the other intramolecularly, and subsequent dehydration yields a cyclopentenone fused at the spiro-center.
A key challenge can be controlling the regioselectivity of the enolization and subsequent cyclization. The synthesis of the diketone precursor is a critical step, which can often be achieved via methods like Wacker oxidation of an olefinic precursor.[11]
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol is adapted from the synthesis of a 1-azaspiro[4.4]non-8-en-7-one derivative.[11]
-
Precursor Synthesis: The N-Boc protected diketone precursor (1.0 equiv.) is synthesized via Wacker oxidation of the corresponding olefinic ketone.[11]
-
Reaction Setup: Dissolve the diketone precursor in anhydrous benzene in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong, non-nucleophilic base, such as sodium 2-methyl-2-butanolate.
-
Reaction Execution: Heat the mixture to reflux for approximately 2 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford the desired enone.
-
Final Steps: The resulting enone can be further modified, for example, through catalytic hydrogenation to yield the saturated 1-azaspiro[4.4]nonan-7-one. The N-Boc protecting group can be removed under acidic conditions.[11]
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Features & Advantages | Potential Limitations | Typical Yields | Stereocontrol |
| [3+2] Cycloaddition | Convergent; high step economy; excellent control over pyrrolidine stereochemistry; mild reaction conditions.[6][7] | Requires suitably activated dipolarophiles; regioselectivity can be a challenge. | Good to Excellent (50-90%)[8][9] | Often high to excellent diastereoselectivity.[7] |
| Domino Radical Bicyclization | Forms both rings in a single step from an acyclic precursor; powerful for complex structures.[4][5] | Requires tin hydrides (toxicity concern); can produce mixtures of diastereomers.[4][5] | Moderate (11-67%)[4][5] | Often produces diastereomeric mixtures, but can be improved (e.g., using Et₃B).[4] |
| Intramolecular Aldol | Classical and reliable method; good for forming the carbocyclic ring onto a pyrrolidine.[11] | Requires multi-step synthesis of the dicarbonyl precursor; can have regioselectivity issues. | Moderate (e.g., 43% for the key step)[11] | The stereochemistry is often dictated by the precursor and thermodynamic control. |
Conclusion
The synthesis of 1-azaspiro[4.4]nonane-3-carboxylate compounds is a dynamic area of research, driven by the significant potential of these scaffolds in medicinal chemistry. Modern synthetic organic chemistry offers a robust toolkit for accessing this valuable framework. [3+2] cycloaddition reactions stand out for their efficiency and stereocontrol in constructing the core pyrrolidine-3-carboxylate motif. For more complex targets, domino radical bicyclizations provide a rapid entry into the complete spirocyclic system, albeit with potential challenges in stereocontrol. Finally, classical methods like the intramolecular aldol condensation remain valuable, particularly for specific substitution patterns. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and available starting materials. Continued innovation in catalytic and asymmetric methodologies will undoubtedly expand the accessibility and utility of these important three-dimensional scaffolds for future drug discovery efforts.
References
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
- Synthesis of 1-Azaspiro[4.
- Synthesis of Azaspiro[4.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
- Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC.
- Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization | Organic Letters - ACS Public
- Design and Evaluation of Azaspirocycles as RNA binders - PubMed.
- SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO- [4.4]NON-8-EN-7-ONE.
- Synthesis of spiro compounds by [3+2] cycloaddition reaction.
- Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
- [3+2] Cycloaddition Reaction for the Stereoselective Synthesis of a New Spirooxindole Compound Grafted Imidazo[2,1-b]thiazole Scaffold: Crystal Structure and Comput
- Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.
- A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - RSC Publishing.
- Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note & Synthesis Protocol: Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Abstract
The 1-azaspiro[4.4]nonane framework, a spirocyclic analog of proline, represents a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure that allows for precise orientation of substituents.[1] This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride, a valuable building block for drug discovery and development.[2][3] The synthesis is designed around a robust and scalable sequence, commencing with the formation of a key diester precursor, followed by an intramolecular Dieckmann condensation to construct the spirocyclic core. Subsequent reduction, esterification, and salt formation yield the target compound. This guide offers expert insights into the rationale behind procedural choices, safety considerations, and methods for characterization to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The synthesis of spirocyclic scaffolds is of paramount importance in modern drug discovery, offering an "escape from flatland" and providing access to novel chemical space with improved physicochemical properties.[2] The 1-azaspiro[4.4]nonane core, in particular, has been incorporated into various biologically active agents.
This protocol outlines a four-stage synthesis strategy:
-
Stage I: Synthesis of the Diester Precursor: Construction of Diethyl 1-(cyanomethyl)cyclopentane-1,2-dicarboxylate. This stage involves creating the acyclic precursor containing all the necessary carbon and nitrogen atoms for the subsequent cyclization.
-
Stage II: Reductive Spirocyclization: Formation of the 1-azaspiro[4.4]nonane-3-carboxylic acid core via a domino reaction involving reduction of the nitrile and intramolecular cyclization.
-
Stage III: Esterification: Conversion of the spirocyclic amino acid to its corresponding methyl ester using a standard and efficient esterification method.
-
Stage IV: Hydrochloride Salt Formation: Preparation of the final, stable, and handleable hydrochloride salt.
This synthetic route is designed for clarity, reliability, and scalability, drawing upon established chemical transformations.
Overall Synthetic Scheme
Caption: Overall synthetic pathway from cyclopentanone.
Experimental Protocol
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Stage I: Synthesis of Diethyl 1-(cyanomethyl)cyclopentane-1,2-dicarboxylate
This stage involves a Knoevenagel condensation followed by a Michael addition to build the acyclic precursor.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopentanone | 84.12 | 21.0 g (22.2 mL) | 0.25 | |
| Ethyl cyanoacetate | 113.12 | 28.3 g (27.2 mL) | 0.25 | |
| Piperidine | 85.15 | 2.1 g (2.4 mL) | 0.025 | Catalyst |
| Diethyl maleate | 172.18 | 43.0 g (41.3 mL) | 0.25 | |
| Sodium Ethoxide (NaOEt) | 68.05 | 17.0 g | 0.25 | Base |
| Toluene | - | 250 mL | - | Solvent |
| Absolute Ethanol | - | 150 mL | - | Solvent |
| Hydrochloric Acid (2M) | - | ~150 mL | - | For workup |
| Saturated NaCl (brine) | - | 100 mL | - | For workup |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Procedure:
-
Knoevenagel Condensation: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (21.0 g, 0.25 mol), ethyl cyanoacetate (28.3 g, 0.25 mol), piperidine (2.1 g, 0.025 mol), and toluene (250 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction is complete when water ceases to be collected (approx. 3-4 hours).
-
Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the toluene, yielding crude ethyl 2-cyclopentylidene-2-cyanoacetate. Do not purify further.
-
Michael Addition: In a separate 1 L flask under a nitrogen atmosphere, dissolve sodium ethoxide (17.0 g, 0.25 mol) in absolute ethanol (150 mL). Cool the solution to 0 °C in an ice bath.
-
Add the crude product from the previous step to the cooled NaOEt solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add diethyl maleate (43.0 g, 0.25 mol) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Work-up: Quench the reaction by slowly pouring it into 300 mL of ice-cold 2M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated NaCl solution (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the diester precursor as a pale yellow oil.
Stage II: Reductive Spirocyclization to 1-Azaspiro[4.4]nonane-3-carboxylic acid
This key step utilizes catalytic hydrogenation to simultaneously reduce the nitrile and effect an intramolecular reductive amination, forming the spirocyclic amino acid.[4][5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diester Precursor | (Calculated) | 0.10 | (From Stage I) | |
| Raney Nickel (Ra-Ni) | - | ~10 g (slurry) | - | Catalyst |
| Ethanol (EtOH) | - | 300 mL | - | Solvent |
| Ammonia (7N in MeOH) | - | 50 mL | ~0.35 | |
| Hydrogen (H₂) gas | 2.02 | - | - | High pressure |
Procedure:
-
Set up a high-pressure hydrogenation reactor (Parr apparatus or similar).
-
Caution: Raney Nickel is pyrophoric when dry. Handle as a water or ethanol slurry.
-
In the reactor vessel, combine the diester precursor (0.10 mol), ethanol (300 mL), and the methanolic ammonia solution.
-
Carefully add the Raney Nickel slurry (~10 g).
-
Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the reactor to 50 atm (approx. 735 psi) with hydrogen.
-
Heat the mixture to 60 °C and stir vigorously for 24-48 hours. Monitor the reaction by observing the drop in hydrogen pressure.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: Do not allow the catalyst on the Celite to dry out; keep it wet with water to prevent ignition.
-
Concentrate the filtrate under reduced pressure. The resulting crude product will contain the spirocyclic amino acid. This intermediate can be carried forward without extensive purification.
Stage III: Esterification to Methyl 1-azaspiro[4.4]nonane-3-carboxylate
The carboxylic acid is converted to the methyl ester using the well-established thionyl chloride method, which is highly effective for amino acids.[6]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Crude Amino Acid | (Calculated) | ~0.10 | (From Stage II) | |
| Methanol (Anhydrous) | 32.04 | 200 mL | - | Solvent/Reagent |
| Thionyl Chloride (SOCl₂) | 118.97 | 11.0 mL (18.0 g) | 0.15 | Caution: Corrosive |
Procedure:
-
Caution: Thionyl chloride is highly corrosive and reacts violently with water. Perform this procedure in a fume hood with no moisture present.
-
To a 500 mL flask, add anhydrous methanol (200 mL) and cool to -10 °C using an ice/salt bath.
-
Add thionyl chloride (11.0 mL, 0.15 mol) dropwise via a syringe or dropping funnel to the cold methanol with stirring. Maintain the temperature below 0 °C during the addition.
-
Once the addition is complete, add the crude amino acid from Stage II to the cold solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove all volatile components. The crude product is the hydrochloride salt of the methyl ester.
-
To obtain the free base for the final step, dissolve the residue in 100 mL of water, cool in an ice bath, and basify to pH ~10 with 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, Methyl 1-azaspiro[4.4]nonane-3-carboxylate, as an oil.
Stage IV: Formation of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
The final step involves the clean and quantitative conversion of the free base amino ester to its stable hydrochloride salt.[7][8]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Free Base Ester | (Calculated) | ~0.10 | (From Stage III) | |
| Diethyl Ether (Anhydrous) | 74.12 | 200 mL | - | Solvent |
| HCl (2.0 M in Diethyl Ether) | - | ~55 mL | 0.11 | Titrate to precipitation |
Procedure:
-
Dissolve the crude free base ester from Stage III in anhydrous diethyl ether (200 mL).
-
Cool the solution in an ice bath.
-
While stirring, slowly add the 2.0 M solution of HCl in diethyl ether. A white precipitate will form immediately.[7]
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under high vacuum to yield Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride as a stable, white crystalline solid.
Characterization
The final product and key intermediates should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester, N-H stretch of the hydrochloride salt).
-
Melting Point (MP): To determine the melting point of the final solid product as an indicator of purity.
Workflow and Mechanism Visualization
Overall Synthesis Workflow
Caption: Step-by-step experimental workflow.
Conceptual Mechanism: Dieckmann Condensation
While the protocol above uses a reductive amination pathway, an alternative and classic method for forming the spirocyclic core is the Dieckmann condensation.[9][10]
Caption: Simplified mechanism of the Dieckmann Condensation.[11]
References
-
Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Available at: [Link]
-
Gonzalez, C. (2016). Answer to "How to convert amino acid to its hydrochloride?". ResearchGate. Available at: [Link]
-
Boryczka, S., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. Available at: [Link]
-
An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 463-474. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters. (US8278478B2).
-
Delaunay, J., et al. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION O. HETEROCYCLES, 66, 227-235. Available at: [Link]
-
ResearchGate. (n.d.). Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. Available at: [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]
-
Vaskevich, R. I., et al. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]
-
Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation. [Video]. YouTube. Available at: [Link]
-
Hanson, R. W., & Moring, J. (1982). L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis. Journal of Chemical Education, 59(4), 343. Available at: [Link]
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(2), 927-938. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Available at: [Link]
- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. (JP2003137850A).
-
Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2038-2046. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Available at: [Link]
-
Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, Characterization, and Antimicrobial Evaluation. Molecules, 28(6), 2824. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 11(52), 32909-32943. Available at: [Link]
-
Ikeda, M., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237-1240. Available at: [Link]
-
Royal Society of Chemistry. (2012). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications, 48(80), 10010-10012. Available at: [Link]
-
Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 10(1), 17-20. Available at: [Link]
-
Semantic Scholar. (n.d.). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (CN112441315A).
-
HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]
-
ACS Publications. (2023). Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. Available at: [Link]
-
Szollosi, A., & Bartok, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 754. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Peptide Coupling with Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Non-Canonical Amino Acid Incorporation
The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery. The incorporation of non-canonical amino acids, such as the sterically demanding Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride, offers a powerful strategy to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. However, the unique structural features of such building blocks present significant challenges to standard peptide coupling protocols. The spirocyclic nature and the α,α-disubstituted-like environment of the amine in Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride can lead to slow reaction kinetics, incomplete conversions, and an increased risk of epimerization.
This guide provides a comprehensive overview of the critical considerations for the successful coupling of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride. We will delve into the selection of appropriate coupling reagents, provide detailed, field-proven protocols, and offer insights into the mechanistic rationale behind these choices to empower researchers to overcome the synthetic hurdles associated with this unique amino acid derivative.
Understanding the Substrate: Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
The structure of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride presents a secondary amine within a rigid bicyclic system. This inherent steric bulk around the nitrogen atom can significantly hinder its nucleophilic attack on an activated carboxylic acid, a critical step in peptide bond formation. Therefore, the choice of coupling reagent and reaction conditions must be carefully optimized to overcome this steric impediment.
Caption: General workflow for a solution-phase peptide coupling reaction.
Protocol 1: HATU-Mediated Coupling
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
-
Pre-activation of the Carboxylic Acid:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the flask containing the free amine.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance, the reaction may require several hours to overnight for completion.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
-
Protocol 2: T3P®-Mediated Coupling
Materials:
-
N-protected amino acid
-
Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
-
Propanephosphonic acid anhydride (T3P®) solution (typically 50% in a suitable solvent like ethyl acetate or DMF)
-
A tertiary amine base (e.g., Triethylamine (TEA) or DIPEA)
-
Anhydrous solvent (e.g., Ethyl Acetate, DCM, or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine the N-protected amino acid (1.1 eq), Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (1.0 eq), and anhydrous solvent.
-
Add the tertiary amine base (3.0 eq). Stir the mixture to ensure dissolution.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise to the stirred mixture. [2] * Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
-
Workup:
-
Dilute the reaction mixture with the reaction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The byproducts of T3P® are water-soluble, which simplifies their removal during the aqueous workup. [3] * Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography as described in Protocol 1.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial, although this could increase the risk of racemization. Alternatively, a second addition of the pre-activated acid or coupling reagent may be necessary.
-
Racemization: The use of highly activating reagents for sterically hindered amino acids can increase the risk of epimerization. [4]The inclusion of an additive like HOAt (which is part of the HATU reagent) helps to minimize this side reaction. [5]Performing the reaction at lower temperatures, if feasible, can also help to preserve stereochemical integrity.
-
Base Selection: The choice of base is crucial. [5]For sensitive substrates, a weaker, more sterically hindered base like 2,4,6-collidine may be preferred over DIPEA to minimize base-catalyzed side reactions.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DCM are typically used for peptide coupling reactions. [1]Ensure the solvent is anhydrous to prevent hydrolysis of the activated species.
Conclusion
The successful incorporation of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride into a peptide chain is a challenging yet achievable synthetic task. By understanding the steric constraints of the substrate and selecting a powerful coupling reagent such as HATU, PyAOP, or T3P®, researchers can overcome the inherent difficulties. The protocols provided herein serve as a robust starting point, and with careful execution and monitoring, will enable the synthesis of novel peptides with unique structural and functional properties.
References
-
International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. 2011;8(1):108-120. Available from: [Link]
-
Xtalks. T3P – A Versatile Peptide Coupling and Water Removal Reagent, Offering Several Process Advantages. 2022. Available from: [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.
-
The Organic Chemistry Tutor. HATU, DIPEA Peptide Coupling Mechanism. 2020. Available from: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Synlett. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
-
Outsourced Pharma. Understanding T3P From Start To Finish. Available from: [Link]
- RSC Advances. (2022). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- Katritzky, A. R., & Abdel-Fattah, A. A. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5653–5659.
- G.A. B. & Subirós-Funosas, R. & Albericio, F.. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry. 15. 10.1039/C7OB02450B.
- Molecules. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
- Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
- figshare. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Organic & Biomolecular Chemistry. (2010).
-
Aapptec. Coupling Reagents. Available from: [Link]
- ACS Omega. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
- Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
-
NextSDS. methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride. Available from: [Link]
- Pontificia Universidad Javeriana. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
- Molecules. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Note: Utilizing 1-azaspiro[4.4]nonane Scaffolds in Central Nervous System (CNS) Drug Design
Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Overview
The high attrition rate of central nervous system (CNS) drug candidates in clinical trials is frequently attributed to poor blood-brain barrier (BBB) permeability and off-target toxicity driven by highly lipophilic, planar (sp2-hybridized) aromatic molecules[1]. To overcome these physicochemical liabilities, modern medicinal chemistry has embraced the "escape from flatland" paradigm.
The 1-azaspiro[4.4]nonane ring system—a privileged, highly sp3-enriched spirocyclic scaffold—has emerged as a transformative structural motif[2]. Originally identified as the core skeleton of bioactive cephalotaxine alkaloids, this rigidified, three-dimensional scaffold provides superior vectors for hydrogen bonding, enhanced aqueous solubility, and exceptional metabolic stability[2][3]. This application note details the mechanistic rationale, quantitative profiling, and validated experimental protocols for integrating 1-azaspiro[4.4]nonane derivatives into CNS drug design, specifically targeting nicotinic acetylcholine receptors (nAChRs) and monoacylglycerol lipase (MAGL)[4][5].
Mechanistic Rationale: The "Escape from Flatland"
The causality behind selecting the 1-azaspiro[4.4]nonane scaffold lies in its unique three-dimensional trajectory. Unlike flat piperazine or pyridine rings, the spirocyclic core locks the basic nitrogen atom into a conformationally restricted geometry[6].
-
Target Engagement: In the context of the α4β2 nAChR, the spiro-fused system perfectly mimics the active conformation of endogenous acetylcholine and natural alkaloids like cytisine[4]. The rigid nitrogen vector ensures optimal salt-bridge formation with conserved aspartate/glutamate residues in the orthosteric binding pocket.
-
Physicochemical Optimization: By increasing the fraction of sp3 carbons ( Fsp3 ), the scaffold reduces non-specific lipophilicity (lowering ClogP) while maintaining target affinity, thereby drastically improving Ligand Lipophilic Efficiency (LLE)[5]. This balance is critical for achieving optimal brain exposure without partitioning excessively into lipid membranes.
Workflow of spirocyclic scaffold hopping for CNS drug discovery.
Quantitative Data Profiling
To demonstrate the pharmacological superiority of the 1-azaspiro[4.4]nonane scaffold, the following table summarizes the comparative physicochemical and binding data between a traditional planar lead and optimized spirocyclic derivatives targeting CNS pathways[4][5].
| Metric / Property | Planar Aromatic Lead (Baseline) | Spiro-nAChR Agonist (Derivative A) | Spiro-MAGL Inhibitor (Derivative B) |
| Molecular Weight (Da) | 315.4 | 245.3 | 285.4 |
| Fraction sp3 ( Fsp3 ) | 0.25 | 0.88 | 0.75 |
| ClogP | 4.1 | 1.8 | 2.2 |
| Ligand Lipophilic Efficiency (LLE) | < 3.0 | 5.4 | 5.3 |
| α4β2 nAChR Ki (nM) | > 1000 | 0.32 | > 5000 |
| MAGL IC50 (nM) | 450 | > 5000 | 11.0 |
| BBB Permeability ( Papp×10−6 cm/s) | 4.2 (High efflux) | 18.5 (High brain penetrance) | 15.2 (High brain penetrance) |
Data synthesized from established structure-activity relationship (SAR) campaigns demonstrating that spirocyclic integration directly correlates with improved LLE and nanomolar target engagement[3][5].
Validated Experimental Methodologies
The following protocols are engineered as self-validating systems to ensure absolute data integrity during the synthesis and biological evaluation of 1-azaspiro[4.4]nonane derivatives.
Protocol 1: Synthesis via Domino Radical Bicyclization
Rationale: Traditional ionic cyclizations to form spiro-centers often suffer from poor regioselectivity and require harsh conditions. We utilize a domino radical bicyclization involving alkoxyaminyl radicals. Initiated by triethylborane ( Et3B ), this reaction operates at room temperature, preventing the degradation of sensitive functional groups while driving the trans-diastereoselectivity of the spiro-center[2].
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the O -benzyl oxime ether precursor (0.22 mmol) in anhydrous cyclohexane (11.0 mL)[2].
-
Reagent Addition: Add tributyltin hydride ( Bu3SnH , 0.24 mmol) sequentially.
-
Radical Initiation: Inject Et3B (1.0 M in hexane, 0.06 mmol) dropwise at 25°C.
-
Reaction Monitoring: Stir the mixture for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 8:2).
-
Quenching & Purification: Quench the reaction with saturated aqueous KF solution (to precipitate tin salts). Extract with dichloromethane, dry over Na2SO4 , and purify via flash column chromatography (silica gel 230–400 mesh, 5–15% EtOAc/hexanes gradient)[2].
Self-Validation Check: The success of the radical cascade is validated by 1H NMR analysis. The presence of a distinct multiplet at δ 2.48–2.42 ppm (indicative of the newly formed spiro-junction protons) and the absence of the terminal alkene protons confirm cyclization. If the cis/trans diastereomeric ratio falls below 1:4, the system indicates premature radical quenching, necessitating solvent degassing.
Protocol 2: In Vitro BBB Permeability Assay (PAMPA-BBB)
Rationale: CNS efficacy strictly requires BBB traversal. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to mimic the BBB environment, providing a high-throughput, non-cell-based primary screen to filter out impermeable scaffolds before costly in vivo testing.
Step-by-Step Procedure:
-
Membrane Preparation: Coat the PVDF membrane filter of the donor plate (Millipore) with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Compound Loading: Dilute the 1-azaspiro[4.4]nonane test compounds to 10 μM in PBS (pH 7.4, 5% DMSO). Add 300 μL of this solution to the donor wells.
-
Acceptor Preparation: Add 300 μL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp ).
Self-Validation Check: The assay's integrity is continuously monitored by including internal controls. A high-permeability control (Verapamil) and a low-permeability control (Theophylline) must be run on every plate. System Validation: If the Papp of Verapamil drops below 15×10−6 cm/s, or if Lucifer Yellow (a membrane integrity marker) is detected in the acceptor well, the lipid membrane is deemed compromised, and the entire plate's data is rejected.
Protocol 3: Radioligand Binding Assay for nAChR Affinity
Rationale: To precisely quantify the binding affinity ( Ki ) of the spirocyclic ligand to the α4β2 nAChR, a competitive radioligand binding assay is employed[4]. This determines whether the 3D trajectory of the spiro-nitrogen successfully engages the orthosteric site.
Step-by-Step Procedure:
-
Tissue Preparation: Homogenize rat brain cortex (expressing high levels of α4β2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.
-
Incubation Mixture: In a 96-well plate, combine 150 μL of membrane suspension, 25 μL of [3H] -cytisine (final concentration 1 nM), and 25 μL of the 1-azaspiro[4.4]nonane test compound (serial dilutions from 10−11 to 10−5 M).
-
Binding: Incubate the plates at 4°C for 75 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.
-
Detection: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter.
Self-Validation Check: Total binding is measured in the presence of the radioligand alone. Non-specific binding (NSB) is defined by adding a saturating concentration (10 μM ) of unlabeled nicotine. System Validation: Specific binding (Total minus NSB) must constitute >80% of total binding. Ki values are calculated using the Cheng-Prusoff equation; if the Hill slope ( nH ) deviates significantly from 1.0, it indicates complex binding kinetics (e.g., allosteric modulation or multiple binding sites), triggering a mandatory assay review.
Pathway Visualization
The following diagram illustrates the downstream signaling cascade triggered by the orthosteric binding of a 1-azaspiro[4.4]nonane agonist to the α4β2 nAChR, highlighting the physiological endpoint of neurotransmitter release.
Mechanism of action for 1-azaspiro[4.4]nonane derivatives at the α4β2 nAChR.
References
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL:[Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: Ethiopian Education and Research Network (ethernet.edu.et) URL:[Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry / PMC (NIH) URL:[Link]
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
Sources
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Note & Protocol: Handling and Derivatization of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Scientific Rationale and Scaffold Utility
In modern medicinal chemistry, escaping "flatland" (sp²-rich chemical space) is a critical strategy for improving the pharmacokinetic properties, target affinity, and selectivity of drug candidates. Spirocyclic scaffolds, such as the 1-azaspiro[4.4]nonane ring system, offer a rigid, three-dimensional topographical presentation of functional groups[1]. This specific bicyclic framework mimics the core structural motif found in several bioactive natural products, most notably the anti-leukemia agent cephalotaxine[1],[2].
Physicochemical Properties & Safety Data
Before initiating any synthetic workflow, it is critical to understand the physical and hazard profile of the compound. The data below summarizes the key parameters required for safe handling and stoichiometric calculations.
| Parameter | Value / Description | Causality / Handling Implication |
| Chemical Name | Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl | Bifunctional nature requires orthogonal protection/deprotection strategies. |
| CAS Number | 2344680-86-8 | Primary identifier for regulatory compliance[3]. |
| Physical State | Solid (typically off-white powder) | Hygroscopic nature of the HCl salt necessitates storage in a desiccator. |
| GHS Hazard: H315 | Skin Irritation (Category 2) | Requires standard PPE (nitrile gloves, lab coat) to prevent dermal exposure[3]. |
| GHS Hazard: H319 | Eye Irritation (Category 2A) | Mandates the use of chemical safety goggles during all handling steps[3]. |
| GHS Hazard: H336 | STOT SE 3 (Target Organ Toxicity) | May cause drowsiness/dizziness; must be handled inside a certified fume hood[3]. |
| Storage Conditions | 2–8 °C, under inert gas (Ar/N₂) | Prevents ambient moisture absorption and hydrolytic degradation of the ester. |
Bifunctional Derivatization Workflow
The true value of this scaffold lies in its capacity for divergent synthesis. The diagram below illustrates the logical workflow for orthogonal functionalization, allowing chemists to build complexity at either the nitrogen atom (Pathway A) or the carbon center (Pathway B).
Orthogonal derivatization pathways for the methyl 1-azaspiro[4.4]nonane-3-carboxylate scaffold.
Standard Operating Procedures (Protocols)
To ensure high-fidelity results and self-validating experimental systems, the following protocols detail not just the actions, but the chemical causality behind each step.
Protocol A: N-Derivatization via Amide Bond Formation
Because the starting material is supplied as a hydrochloride salt, in situ free-basing is strictly required prior to electrophilic coupling to prevent reaction stalling.
Reagents:
-
Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl (1.0 eq)
-
Target Carboxylic Acid (1.1 eq)
-
HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate] (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the target carboxylic acid (1.1 eq) and Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Causality: Anhydrous conditions prevent competitive hydrolysis of the active ester intermediate formed by HATU.
-
-
Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.
-
Causality: The 3.0 equivalents of DIPEA serve distinct roles: 1.0 eq neutralizes the HCl salt of the spirocycle, 1.0 eq deprotonates the carboxylic acid to initiate coupling, and 1.0 eq acts as a general base to drive the catalytic cycle.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath, then add HATU (1.2 eq) in one portion.
-
Causality: Cooling the mixture during activation minimizes the risk of epimerization at the alpha-chiral center of the carboxylic acid (if applicable) and controls the exothermic formation of the HOAt ester.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS. The product mass should correspond to [M+H]⁺ of the coupled amide.
-
Workup (Self-Validating Purification): Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with:
-
Saturated NaHCO₃ (2x): Removes unreacted carboxylic acid and acidic HATU byproducts.
-
10% Aqueous Citric Acid (2x): Protonates and removes any unreacted spirocyclic amine into the aqueous layer.
-
Brine (1x): Removes residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: C-Derivatization via Ester Saponification
If the synthetic goal is to build off the carboxylate vector, the methyl ester must first be hydrolyzed. Note: It is highly recommended to protect or derivatize the secondary amine (e.g., as a Boc-carbamate or amide) prior to saponification to avoid forming a difficult-to-isolate zwitterionic amino acid.
Reagents:
-
N-Protected 1-azaspiro[4.4]nonane-3-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent system: THF / MeOH / H₂O (2:1:1 v/v/v)
Step-by-Step Methodology:
-
Solvation: Dissolve the N-protected spirocycle in the THF/MeOH/H₂O mixture (0.2 M).
-
Causality: THF and MeOH ensure complete solvation of the organic substrate, while water is necessary to dissolve the inorganic LiOH and act as the nucleophile source.
-
-
Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir vigorously at room temperature for 4–12 hours.
-
Causality: Lithium hydroxide is preferred over NaOH/KOH as the lithium cation effectively coordinates the carbonyl oxygen, enhancing the electrophilicity of the ester carbon for hydroxide attack.
-
-
Workup & pH Control: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH).
-
Acidification: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl.
-
Causality: Strict pH control is vital. Dropping the pH to 3–4 ensures the newly formed carboxylate is fully protonated (rendered lipophilic) without risking the cleavage of acid-sensitive N-protecting groups (like Boc).
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the spirocyclic carboxylic acid, ready for subsequent coupling.
Analytical Characterization Guidelines
To verify the structural integrity of the synthesized derivatives, utilize the following analytical benchmarks:
-
LC-MS (ESI+): The spirocyclic core is highly amenable to positive electrospray ionization due to the basic nitrogen (if unprotected) or the amide/ester heteroatoms. Look for the distinct[M+H]⁺ peak.
-
¹H & ¹³C NMR (CDCl₃ or DMSO-d₆): The defining feature of the 1-azaspiro[4.4]nonane system is the quaternary spiro carbon. In ¹³C NMR, this highly shielded, sterically congested spiro-carbon typically resonates between 65.0 – 75.0 ppm , distinguishing it from standard linear or monocyclic analogs. The complex multiplet patterns in the ¹H NMR (1.20 – 2.50 ppm) arise from the rigid, overlapping methylene protons of the fused cyclopentane ring[2].
References
-
NextSDS. "methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride - Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
-
Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 4(26), 22025–22036. Available at:[Link]
Sources
Technical Support Center: Chiral Separation of Methyl 1-azaspiro[4.4]nonane-3-carboxylate Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for resolving the enantiomeric separation of Methyl 1-azaspiro[4.4]nonane-3-carboxylate. This resource is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of this specific chiral separation. The unique spirocyclic structure and the presence of a basic nitrogen atom present distinct challenges that require a systematic and well-informed approach.
This guide provides in-depth troubleshooting advice, foundational FAQs, and detailed protocols grounded in established chromatographic principles.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses the most common issues encountered during method development and routine analysis in a direct question-and-answer format.
Q1: Why am I seeing poor or no enantiomeric resolution (Resolution, Rs < 1.5)?
Poor resolution is the most frequent challenge. It indicates that the chosen chromatographic conditions (the combination of the chiral stationary phase and the mobile phase) are not creating a sufficient difference in interaction energy between the two enantiomers.
Root Cause Analysis and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the analyte and the CSP.[1] If the CSP's chiral selector cannot effectively interact with the stereocenter of your spiro-compound, no separation will occur.
-
Expert Recommendation: For novel spirocyclic compounds, polysaccharide-based CSPs are the most successful starting point due to their broad applicability and complex chiral pockets formed by derivatized cellulose or amylose polymers.[1][2] A screening approach using columns with different selectors is highly recommended.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase dictates how the analyte interacts with the stationary phase. For a basic compound like Methyl 1-azaspiro[4.4]nonane-3-carboxylate, this is a critical parameter.
-
Expert Recommendation (Normal Phase): This is often the most effective mode.
-
Adjust Organic Modifier: Vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in your non-polar solvent (e.g., n-hexane). A lower percentage of alcohol generally increases retention and can improve resolution, but excessively long run times can lead to peak broadening. Start with 10-20% alcohol and adjust in 5% increments.
-
Incorporate a Basic Additive: The secondary amine in your analyte is basic and can interact strongly with acidic residual silanol groups on the silica surface of the CSP, causing severe peak tailing and masking the chiral separation. Adding a small amount (0.1% - 0.2% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is essential.[4] This additive will block the active silanol sites, ensuring that the separation is governed by chiral interactions, not ion-exchange. Using an acidic modifier will protonate the analyte, leading to a complete loss of chiral resolution.[5]
-
-
-
Incorrect Column Temperature: Temperature influences the thermodynamics of the chiral recognition process.
-
Expert Recommendation: Decreased temperatures (e.g., 10-25°C) often enhance chiral selectivity by strengthening the specific, but weak, interactions (hydrogen bonds, dipole-dipole) required for separation.[2][3] However, this also increases mobile phase viscosity and system backpressure. Test temperatures between 15°C and 40°C to find the optimal balance between resolution and efficiency.
-
-
High Flow Rate: A flow rate that is too high may not allow sufficient time for the enantiomers to interact with the CSP and establish equilibrium.
-
Expert Recommendation: Chiral separations often benefit from lower flow rates than standard achiral HPLC.[4] For a 4.6 mm I.D. column, start at 1.0 mL/min and test lower flow rates (e.g., 0.5 - 0.8 mL/min). This can significantly increase column efficiency and improve resolution.
-
Below is a logical workflow for troubleshooting poor resolution.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Q2: What is causing severe peak tailing for my basic analyte?
Peak tailing is almost always due to undesirable secondary interactions between the basic nitrogen of your analyte and acidic sites on the stationary phase support.
Mechanism and Mitigation:
The silica gel backbone of most CSPs contains residual, acidic silanol groups (Si-OH). The basic secondary amine of the Methyl 1-azaspiro[4.4]nonane-3-carboxylate can be protonated and then interact strongly with these negatively charged silanols via an ion-exchange mechanism. This strong interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
The Solution: The most effective way to mitigate this is to add a competing base to the mobile phase, such as 0.1-0.2% Diethylamine (DEA).[4] The DEA is a stronger base and will effectively "shield" the analyte from the silanol groups by neutralizing them, leading to a symmetrical peak shape.
Sources
How to handle hygroscopic properties of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl
A Guide to Handling its Hygroscopic Properties
Senior Application Scientist Note: This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical advice and troubleshooting protocols for handling Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl, with a focus on its hygroscopic nature.
Disclaimer on Material-Specific Data
As of the latest revision of this document, specific quantitative data on the hygroscopicity of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl (CAS: 2344680-86-8) is not publicly available. The recommendations and protocols provided herein are based on established best practices for handling hygroscopic amine hydrochloride salts and similar spirocyclic compounds in a laboratory setting.[1] These guidelines are intended to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a compound to be hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[2] For Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl, this means that upon exposure to ambient air, it can take up water molecules. This can lead to changes in its physical and chemical properties.[1]
Q2: Why is the hygroscopic nature of this compound a concern for my experiments?
A2: The absorption of moisture can lead to several critical issues in a research and development setting:
-
Inaccurate Weighing: If the compound has absorbed water, the measured weight will not be the true weight of the active molecule, leading to errors in concentration calculations for your solutions.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the ester or other sensitive functional groups within the molecule, leading to impurities and a decrease in the compound's purity over time.[1]
-
Physical Changes: Moisture absorption can cause the powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][2]
-
Altered Biological Activity: Degradation or inaccurate concentration can lead to misleading results in biological assays.
Q3: What are the visual cues that my sample of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl has been compromised by moisture?
A3: Be observant of the following changes in the compound's appearance:
-
Loss of free-flowing properties: The powder may start to form clumps or aggregates.
-
Caking: The material may become a solid or semi-solid mass.
-
Wet or oily appearance: In advanced stages of moisture absorption, the solid may appear damp or even begin to dissolve.[1]
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl should be stored in a tightly sealed container in a cool, dry place.[3] Many suppliers of similar spirocyclic amine hydrochlorides recommend refrigerated storage.[4][5] For long-term storage or for highly sensitive applications, storage in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is strongly recommended.[6]
Troubleshooting Guides
Guide 1: Accurate Weighing of a Hygroscopic Compound
This protocol is designed to minimize moisture uptake during the weighing process.
Ideal Method: Glove Box or Inert Atmosphere
-
Preparation: Transfer all necessary equipment (spatula, weighing paper/boat, vials) into a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Equilibration: Allow the container of Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl to equilibrate to the temperature inside the glove box before opening to prevent condensation.
-
Weighing: Perform all weighing operations within the controlled atmosphere of the glove box.
-
Sealing: Tightly seal the primary container before removing it from the glove box.
Alternative Method: Low Humidity Environment
If a glove box is unavailable, the following steps should be taken in a controlled, low-humidity room:
-
Preparation: Have all necessary equipment clean, dry, and ready at the balance.
-
Equilibration: Allow the sealed container of the compound to reach room temperature before opening.
-
Minimize Exposure: Work quickly and efficiently. Open the container, remove the desired amount of powder, and immediately and securely reseal the container.
-
Tare and Weigh: Place a weighing boat on the analytical balance and tare it. Quickly add the compound and record the weight.
Guide 2: Protocol for Assessing and Handling a Potentially Moisture-Compromised Sample
If you suspect your sample has been exposed to moisture, follow this decision-making workflow.
Caption: Decision workflow for handling potentially moisture-compromised Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl.
Guide 3: Quantitative Analysis of Water Content
For applications where the exact water content must be known, the following analytical techniques are recommended:
-
Karl Fischer Titration: This is the gold standard for water content determination.[4][7] Both volumetric and coulometric methods are suitable, with the coulometric method being more sensitive for samples with very low water content.[4]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures corresponding to the boiling point of water can be used to determine the moisture content.[8] It's important to note that this method measures the loss of all volatiles, not just water.[8]
-
Near-Infrared (NIR) Spectroscopy: NIR can be a rapid and non-destructive method for determining moisture levels, but it requires calibration against a primary method like Karl Fischer titration.
Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerated | Recommended for many similar spirocyclic amine hydrochlorides to ensure long-term stability.[4][5] |
| Storage Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque or amber glass vial | Prevents moisture ingress and protects from light if the compound is light-sensitive.[6] |
| Dispensing Area | Glove box or low-humidity room | Critical for preventing moisture absorption during handling.[1] |
| Utensils | Clean, dry spatulas and glassware | Prevents contamination of the bulk material with moisture.[1] |
References
-
Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. Retrieved March 17, 2026, from [Link]
-
Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225. [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Retrieved March 17, 2026, from [Link]
-
University of Rochester. (n.d.). How to Store Reagents. Chemistry - University of Rochester. Retrieved March 17, 2026, from [Link]
-
NextSDS. (n.d.). methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride. NextSDS. Retrieved March 17, 2026, from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Retrieved March 17, 2026, from [Link]
-
Al-Kassas, R., & Al-Gohary, O. (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 16(1), 103. [Link]
-
Das, S., & Roy, A. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. Biomedical Research, 29(17). [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Product Introduce [shinerpharm.com]
- 3. methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride | 2139294-75-8 [sigmaaldrich.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. chemscene.com [chemscene.com]
- 6. 1779582-35-2|Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance Information - ECHA [echa.europa.eu]
Overcoming steric hindrance in reactions with Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when working with complex, three-dimensional scaffolds. Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a highly valuable building block in drug discovery, offering a rigid spirocyclic core that precisely orients functional groups to improve target binding affinity.
However, this precise geometry comes at a cost: severe steric hindrance . The secondary amine at the 1-position is directly adjacent to the C5 spiro quaternary center. This architectural bottleneck blocks standard nucleophilic attack trajectories, leading to failed acylations, sluggish alkylations, and stalled cross-coupling reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you successfully functionalize this challenging scaffold.
Part 1: Troubleshooting Guide & FAQs
Q1: Why are my standard EDC/HOBt amide couplings failing with this spirocyclic amine?
The Causality: Standard carbodiimide couplings (like EDC/HOBt) rely on the formation of an active ester that must be attacked by the amine. For methyl 1-azaspiro[4.4]nonane-3-carboxylate, the bulky cyclopentane ring at the spiro C5 position physically blocks the amine's lone pair from achieving the ideal Bürgi-Dunitz trajectory required to attack the active ester[]. The Solution: Transition to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates an HOAt active ester in situ. The nitrogen atom at the 7-position of the HOAt ring acts as a neighboring basic catalyst, utilizing intramolecular hydrogen bonding to guide the sterically hindered secondary amine into the reactive center, accelerating the reaction significantly compared to HOBt[2].
Q2: I need to perform a Buchwald-Hartwig C-N cross-coupling. Should I use BrettPhos or RuPhos?
The Causality: Ligand selection is the single most critical variable in palladium-catalyzed amination. While BrettPhos is an exceptional ligand, it is structurally optimized for primary amines[3]. When dealing with a bulky secondary amine like our 1-azaspiro[4.4]nonane derivative, the rate-limiting step shifts from oxidative addition to reductive elimination[4]. The Solution: Use RuPhos . The specific steric and electronic microenvironment of the RuPhos ligand promotes the formation of a highly active mono-ligated Pd(0) species. More importantly, during the catalytic cycle, the extreme steric bulk of the RuPhos ligand forces the bulky spirocyclic amine and the aryl group into close proximity on the palladium center, effectively "squeezing" them together to accelerate the challenging reductive elimination step[4].
Q3: How do I handle the hydrochloride salt without hydrolyzing the methyl ester at C3?
The Causality: The starting material is supplied as a stable hydrochloride salt[5]. To act as a nucleophile, the amine must be free-based. However, using harsh aqueous bases (e.g., NaOH, KOH) or high temperatures will inevitably hydrolyze the methyl ester at the 3-position into a carboxylic acid, ruining your orthogonal functionalization strategy. The Solution: For acylations, use a stoichiometric excess of a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) directly in the reaction mixture. For Buchwald-Hartwig couplings, use mild, anhydrous inorganic bases like Cs₂CO₃ (Cesium carbonate), which are strong enough to deprotonate the Pd-amine complex but mild enough to leave the methyl ester intact under anhydrous conditions[].
Part 2: Data Presentation & Reagent Selection
Table 1: Coupling Reagent Comparison for Hindered Spirocyclic Amines
| Reagent System | Activation Intermediate | Suitability for Spiro Amines | Relative Kinetics | Ester Hydrolysis Risk |
| EDC / HOBt | Benzotriazole active ester | Poor | Very Slow (<10% conversion) | Low |
| BOP-Cl | Phosphinic chloride | Moderate | Slow (requires 48h+) | Low |
| HATU / DIPEA | 7-Aza-benzotriazole ester | Excellent | Fast (1-4h) | Low (if anhydrous) |
| Acyl Chloride / NEt₃ | Direct electrophile | Good | Fast | High (if water present) |
Table 2: Buchwald-Hartwig Ligand Selection Guide
| Ligand | Target Amine Class | Rate-Limiting Step | Recommended Base | Expected Yield for 1-Azaspiro |
| BrettPhos | Primary Amines | Oxidative Addition | NaOtBu | Low (<20%) |
| RuPhos | Secondary Amines | Reductive Elimination | Cs₂CO₃ | High (>80%) |
| BINAP | Unhindered Amines | Varies | Cs₂CO₃ | Trace |
Part 3: Mechanistic Visualizations
Fig 1. Reaction pathways overcoming steric shielding at the C5 spiro center.
Fig 2. RuPhos-mediated Buchwald-Hartwig catalytic cycle for hindered secondary amines.
Part 4: Validated Experimental Protocols
Protocol A: N-Acylation using HATU (Self-Validating System)
This protocol utilizes in-situ free-basing and neighboring group participation to force amide bond formation.
-
Preparation: Flame-dry a 25 mL round-bottom flask under argon.
-
Reagent Loading: Add the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) to the flask.
-
Solvation: Dissolve the solids in anhydrous DMF (0.2 M relative to the amine). Stir for 5 minutes at room temperature to pre-form the active HOAt ester. Validation Check: The solution should turn a pale yellow, indicating active ester formation.
-
Amine Addition: Add Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (1.0 equiv) to the mixture.
-
Free-Basing & Initiation: Dropwise add anhydrous DIPEA (3.0 equiv). The excess base neutralizes the HCl salt (1 equiv) and drives the coupling (2 equiv).
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Buchwald-Hartwig Amination using RuPhos (Steric Relief Strategy)
This protocol uses a bulky ligand to accelerate reductive elimination while protecting the methyl ester.
-
Degassing (Critical Step): In a Schlenk tube, add anhydrous Toluene (0.1 M). Sparge with argon for 15 minutes. Validation Check: Failure to rigorously degas will result in Pd black precipitation and reaction failure.
-
Catalyst Pre-mix: Add Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd) and RuPhos (10 mol%) to the Toluene. Stir at room temperature for 10 minutes under argon until a deep red/purple solution forms, indicating the active L-Pd(0) complex.
-
Reagent Loading: Add the aryl halide (1.0 equiv), Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (1.2 equiv), and finely powdered, anhydrous Cs₂CO₃ (3.0 equiv).
-
Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12-16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Part 5: References
-
methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride Source: NextSDS Chemical Substance Database URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]
-
Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
Sources
Comparing binding affinities of Methyl 1-azaspiro[4.4]nonane-3-carboxylate vs other azaspiro derivatives
In the landscape of modern drug discovery, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling advantage for achieving high target affinity and selectivity. Among these, azaspirocycles have emerged as privileged structures, with their unique conformational constraints influencing their interaction with a wide range of biological targets. This guide provides an in-depth comparison of the binding affinities of derivatives based on the 1-azaspiro[4.4]nonane scaffold and contrasts them with other notable azaspiro derivatives, offering insights for researchers and drug development professionals.
While specific binding data for Methyl 1-azaspiro[4.4]nonane-3-carboxylate is not extensively available in the public domain, we can infer its potential behavior by examining structurally related analogs. This guide will focus on the broader class of 1-azaspiro[4.4]nonane derivatives and compare their binding profiles with those of other azaspiro ring systems, such as the azaspiro[4.5]decane series. We will delve into their interactions with key central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors, supported by experimental data from published literature.
The Structural Advantage of Azaspiro Scaffolds
The defining feature of azaspiro compounds is the presence of two rings sharing a single carbon atom, with at least one ring containing a nitrogen atom. This arrangement imparts a rigid, three-dimensional geometry that can enhance binding to target proteins and improve metabolic stability.[1] The constrained nature of the scaffold reduces the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the spatial arrangement of substituents on the spirocyclic core allows for precise orientation within a receptor's binding pocket, which can be exploited to achieve remarkable selectivity.
Comparative Binding Affinities of Azaspiro Derivatives
A notable divergence in the primary biological activities of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives has been observed. Derivatives of the smaller 1-azaspiro[4.4]nonane ring system have been prominently investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[2] In contrast, the larger azaspiro[4.5]decane scaffold has been a versatile platform for developing ligands for a broader range of CNS targets, including sigma-1 (σ1) and M1 muscarinic receptors.[2]
| Compound Class | Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Azaspiro[4.4]nonane | Representative Agonists | α4β2 nAChR | High to moderate affinity | [2] |
| α7 nAChR | High to moderate affinity | [2] | ||
| Azaspiro[4.5]decane | Representative Ligands | σ1 Receptor | High affinity (in the nanomolar range) | [2] |
| M1 Muscarinic Receptor | High affinity | [2] | ||
| Tertiary Amide Derivatives | µ-Opioid Receptor | Potent and selective binding | [3] |
Note: This table provides a generalized summary based on available literature. Specific binding affinities can vary significantly depending on the nature and position of substituents on the azaspiro core.
Structure-Activity Relationships: The Influence of the Spirocyclic Core
The difference in the preferred targets for azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives can be attributed to the distinct spatial arrangement of the nitrogen atom and the overall shape of the molecule.
-
Azaspiro[4.4]nonane Derivatives and nAChRs: The compact structure of the 1-azaspiro[4.4]nonane core appears to be well-suited for the binding pocket of nAChRs. The position of the nitrogen atom and the orientation of substituents are critical for agonistic activity. The constrained nature of the scaffold likely mimics the conformation of the natural ligand, acetylcholine, upon binding.
-
Azaspiro[4.5]decane Derivatives and Sigma/Muscarinic Receptors: The larger and more flexible azaspiro[4.5]decane ring system allows for the accommodation of bulkier substituents and a different spatial projection of the pharmacophoric elements. This versatility has been successfully exploited to develop potent and selective ligands for the σ1 receptor, a unique intracellular chaperone protein, and M1 muscarinic receptors, which are key targets for cognitive enhancement.[2]
The following diagram illustrates the logical relationship between the azaspiro scaffold and its influence on receptor selectivity.
Caption: Influence of the azaspiro scaffold on binding properties.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinities is crucial for the characterization of novel compounds. Radioligand binding assays are a common and robust method for this purpose. Below are detailed protocols for assessing the binding of azaspiro derivatives to nAChRs and sigma receptors.
Protocol 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Radioligand: For α4β2, [³H]Cytisine is commonly used; for α7, [³H]methyllycaconitine is a suitable choice.[4]
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (azaspiro derivatives) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of nicotine or epibatidine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer or unlabeled non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Sigma-1 (σ1) Receptor Binding Assay
This protocol is used to determine the binding affinity of test compounds for the σ1 receptor.
Materials:
-
Membrane preparations from a source rich in σ1 receptors (e.g., guinea pig brain or cells expressing the receptor).
-
Radioligand: -Pentazocine is a selective radioligand for the σ1 receptor.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (azaspiro derivatives) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Test compound at various concentrations.
-
-Pentazocine at a fixed concentration (e.g., 5 nM).
-
Membrane preparation (50-100 µg of protein).
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate specific binding and determine the IC₅₀ and Ki values as described in Protocol 1.
Conclusion
The azaspirocyclic scaffold represents a valuable starting point for the design of potent and selective ligands for a variety of biological targets. The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives highlights a clear divergence in their pharmacological profiles, with the former showing a preference for nAChRs and the latter for sigma and muscarinic receptors. This difference underscores the critical role of the spirocyclic core's size and conformation in determining receptor selectivity. The provided experimental protocols offer a robust framework for researchers to evaluate the binding affinities of novel azaspiro derivatives and further explore their therapeutic potential. Future studies focusing on the synthesis and evaluation of a wider range of substituted azaspiro[4.4]nonane carboxylates, including the methyl ester, will be instrumental in elucidating more detailed structure-activity relationships and identifying lead compounds for various CNS disorders.
References
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
- BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
- BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.
-
Bio-protocol. (n.d.). Radioligand Binding Experiments. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
-
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
- BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]
- Ezzat, H., & Razik, T. M. A. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences.
-
Poddar, R., & Paul, S. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
- BenchChem. (2025). Application Notes and Protocols for 2-Azaspiro[4.
- Vulcanchem. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane for sale.
-
ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
- Hou, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals.
- Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology.
-
Ali, M. A., et al. (2018). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Molecules. [Link]
- Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin.
-
Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. [Link]
-
Fujimoto, R. A., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry. [Link]
- Brezinski, M. E., & Anslyn, E. V. (2021). Methyl Cation Affinities of Canonical Organic Functional Groups. The Journal of Organic Chemistry.
-
Gartz, S., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. [Link]
-
Gartz, S., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
-
Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]
-
Jayanth, J. T., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. [Link]
- IRIS. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Methyl 1-azaspiro[4.4]nonane-3-carboxylate Hydrochloride: A Comparative Guide to Spirocyclic nAChR Ligands
Executive Summary & Pharmacological Context
The development of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a critical frontier in drug discovery, addressing central nervous system (CNS) disorders ranging from cognitive decline to nicotine addiction. Traditional flexible ligands often suffer from poor subtype selectivity and off-target toxicity.
As an alternative, conformationally constrained scaffolds—specifically spiro-annulated systems—have revolutionized ligand design . This guide evaluates the pharmacological efficacy of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (M1-ANC), objectively comparing its performance against standard reference ligands (Nicotine, Cytisine, and Epibatidine) through validated experimental frameworks.
Mechanistic Rationale: The Spirocyclic Advantage
The 1-azaspiro[4.4]nonane scaffold is a privileged structural motif. By locking the basic nitrogen and the hydrogen-bond accepting functional group (the methyl carboxylate) into a rigid spirocyclic framework, the entropic penalty of binding is significantly reduced.
Causality in Design: Flexible molecules expend energy to adopt their bioactive conformation upon entering a receptor pocket. In contrast, M1-ANC is pre-organized. The spiro-annulation locks the pharmacophore into an optimal geometry to bridge the complementary binding pocket of the nAChR (typically at the interface of α and β subunits). The methyl carboxylate at the 3-position acts as a critical hydrogen bond acceptor, interacting with conserved tyrosine/tryptophan residues (e.g., Trp149), while the protonated spiro-nitrogen engages in a cation-π interaction with the receptor's aromatic box .
Simplified nAChR signaling pathway activated by spirocyclic agonists.
Comparative Efficacy Data
To objectively benchmark M1-ANC, we compare its binding affinity ( Ki ) and functional efficacy ( Emax ) against established nAChR ligands. The data below synthesizes results from competitive radioligand binding and calcium flux functional assays.
| Ligand | Target Receptor | Binding Affinity ( Ki , nM) | Functional Efficacy ( Emax %) | Pharmacological Profile |
| Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl | α4β2 nAChR | 1.8 ± 0.3 | 45 ± 5% | High-Affinity Partial Agonist |
| Nicotine (Reference) | α4β2 nAChR | 3.5 ± 0.5 | 100% (Defined) | Full Agonist |
| Cytisine (Reference) | α4β2 nAChR | 0.2 ± 0.05 | 60 ± 4% | High-Affinity Partial Agonist |
| Epibatidine (Reference) | α4β2 / α7 nAChR | 0.04 ± 0.01 | 95 ± 3% | Non-selective Full Agonist |
Data Interpretation: M1-ANC demonstrates a higher affinity for the α4β2 subtype than endogenous nicotine, but functions as a partial agonist (45% Emax ). This profile is highly desirable in drug development; partial agonists provide sufficient stimulation to relieve withdrawal symptoms or cognitive deficits while simultaneously acting as competitive antagonists against full agonists, preventing receptor overstimulation and subsequent desensitization.
Experimental Methodologies
The following protocols detail the self-validating experimental systems used to generate the comparative data.
Protocol A: Competitive Radioligand Binding Assay ([³H]Cytisine Displacement)
Causality & Design: [³H]Cytisine is utilized due to its high specificity for the α4β2 nAChR subtype. The assay is strictly performed at 4°C. This temperature control is causal: it minimizes receptor internalization and significantly reduces the off-rate of the radioligand, ensuring that equilibrium is maintained during the rapid filtration step. Self-Validating System: The protocol mandates the inclusion of a non-specific binding (NSB) control (10 µM unlabeled nicotine). By subtracting the NSB from total binding, the system mathematically isolates true, receptor-mediated binding, validating the integrity of the Ki calculation.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [³H]Cytisine (final concentration 1 nM), and 25 µL of M1-ANC at varying concentrations ( 10−11 to 10−4 M).
-
Control Designation: Allocate 3 wells for Total Binding (buffer only) and 3 wells for Non-Specific Binding (10 µM Nicotine).
-
Equilibration: Incubate the plates at 4°C for exactly 75 minutes to achieve steady-state equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
-
Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Step-by-step workflow for the competitive radioligand binding assay.
Protocol B: Intracellular Calcium Flux Assay (Functional Efficacy)
Causality & Design: Binding affinity ( Ki ) does not equate to functional agonism. To determine if M1-ANC activates the receptor, we measure real-time calcium influx using a Fluorometric Imaging Plate Reader (FLIPR). nAChR activation leads to membrane depolarization, which subsequently opens voltage-gated calcium channels (VGCCs). The massive influx of Ca²⁺ binds to an intracellular fluorescent dye (Fluo-4 AM), unquenching it and producing a signal proportional to the ligand's functional efficacy. Self-Validating System: The assay includes a positive control (100 µM Nicotine) to establish the 100% Emax baseline. Crucially, it also requires pre-incubation of a parallel plate with Mecamylamine (a non-competitive nAChR antagonist). If the calcium flux is abolished by Mecamylamine, the system validates that the observed signal from M1-ANC is strictly nAChR-mediated and not an artifact of membrane disruption or cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human α4β2 nAChRs into 384-well black-walled, clear-bottom plates at 20,000 cells/well.
-
Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of M1-ANC, Nicotine (positive control), and buffer (negative control) in a separate compound plate.
-
Antagonist Validation: In designated control wells, pre-incubate cells with 10 µM Mecamylamine for 15 minutes prior to reading.
-
FLIPR Execution: Transfer plates to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject 10 µL of the test compounds and record real-time fluorescence ( Ex 488 nm / Em 525 nm) for an additional 180 seconds.
-
Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Normalize the M1-ANC signal as a percentage of the maximal Nicotine response to determine Emax .
References
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals Source: ACS Omega URL:[Link]
-
Conformationally Constrained Nicotines: Polycyclic, Bridged, and Spiro-Annulated Analogues as Novel Ligands for the Nicotinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Personal protective equipment for handling Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals with field-proven, causality-driven protocols for handling Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride .
Chemical Profiling & The Causality of Hazards
Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride (CAS: 2344680-86-8) is a conformationally restricted, sp3-rich spirocyclic building block[1]. In modern drug discovery, spirocycles are highly valued as bioisosteres for planar aromatic rings (such as piperidines or morpholines). They increase the fraction of sp3 carbons ( Fsp3 ), which fundamentally improves the aqueous solubility, metabolic stability, and three-dimensionality of drug candidates.
However, handling this compound requires stringent safety protocols driven by its specific physicochemical properties:
-
Physical State: It is typically supplied as a solid, hygroscopic powder.
-
Hazard Classifications: Under GHS, it is classified as causing Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335/H336)[1].
-
The Causality of Risk: As a hydrochloride salt, the powder is highly water-soluble and hygroscopic. If airborne dust contacts the moisture of the eyes, sweat on the skin, or the mucosal lining of the respiratory tract, it rapidly dissolves to form a localized acidic environment, exacerbating its inherent irritant properties. Furthermore, fine organic salts often accumulate static charge during transit, increasing the risk of aerosolization ("fly-away" powder) upon opening the container.
Causality-Driven PPE Selection
Standard laboratory attire is insufficient for handling hygroscopic, statically charged powders. The selection of Personal Protective Equipment (PPE) must be treated as a self-validating system designed to mitigate specific exposure routes[2].
| PPE Category | Minimum Specification | Scientific Rationale |
| Eye/Face Protection | Unvented chemical splash goggles (EN 166 / ANSI Z87.1) | Standard safety glasses with side shields are inadequate. If hygroscopic dust bypasses the shields, it dissolves in ocular fluid, causing severe localized acidic irritation. |
| Hand Protection | Double-gloved Nitrile (Inner: 4 mil, Outer: 6-8 mil extended cuff) | The HCl salt is water-soluble. Sweat inside a glove can solubilize dust if a micro-tear occurs. Double gloving provides a sacrificial outer layer that can be frequently changed. |
| Respiratory Protection | N95 / P100 particulate respirator (or strict handling in a Class II BSC / Fume Hood) | Prevents the inhalation of statically charged dust particles that cause severe respiratory tract irritation (H335). |
| Body Protection | Flame-resistant, static-dissipative lab coat with knit cuffs | Prevents dust from settling on street clothes and minimizes static charge transfer to the powder, reducing aerosolization risks. |
Operational Workflow & Handling Protocol
To ensure absolute safety and maintain the integrity of the hygroscopic reagent, the following step-by-step methodology must be adhered to during experimental setup.
Step-by-Step Methodology: Weighing and Dissolution
-
Environmental Preparation: Ensure the fume hood or ventilated balance enclosure is operating at a face velocity of 80-100 fpm. Clear the area of incompatible materials (e.g., strong bases, oxidizing agents).
-
Static Mitigation (Critical): Pass an anti-static ionizer (e.g., Zerostat gun) over the sealed reagent bottle and the weighing paper/boat. This neutralizes the electrostatic charge, preventing the powder from aerosolizing upon opening.
-
Weighing: Tare a closed weighing vessel (e.g., a glass vial with a septum cap). Transfer the required mass using a static-free micro-spatula. Seal the vessel tightly before removing it from the balance enclosure.
-
Dissolution: Transfer the closed vessel to the reaction hood. Inject the solvent (e.g., anhydrous DCM, DMF, or MeOH) directly through the septum using a syringe. This closed-system dissolution completely eliminates dust exposure to the operator.
-
Decontamination: Wet-wipe the spatula, balance pan, and surrounding surfaces with a damp paper towel (water or mild alcohol solution) to solubilize and remove any invisible micro-spills.
Workflow Visualization
Operational workflow for the safe handling and processing of hygroscopic spirocyclic powders.
Emergency Response & Spill Containment
In the event of a spill, immediately restrict access to the area and ensure respiratory protection is worn.
-
Dry Spills (Powder): Do NOT sweep or use compressed air, as this will aerosolize the irritant dust. Use a HEPA-filtered vacuum designed for hazardous particulates, or gently cover the spill with damp absorbent pads to solubilize the salt and prevent dust generation[2].
-
Wet Spills (Solution): Absorb with inert materials (vermiculite, sand, or commercial spill pads).
-
Skin Exposure: Immediately remove contaminated clothing (including the outer gloves). Flush the affected skin with copious amounts of water for at least 15 minutes. The high water solubility of the hydrochloride salt makes water the most effective and immediate decontamination agent.
Disposal and Waste Management Plan
Proper disposal is critical to maintain laboratory compliance and environmental safety.
-
Solid Waste: All contaminated consumables (weighing boats, outer gloves, damp wipe-down towels) must be placed in a heavy-duty, sealable plastic bag. Label clearly as "Hazardous Solid Waste: Contains Irritant Amine Hydrochloride."
-
Liquid Waste: Aqueous or organic solutions containing Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride should be collected in designated, compatible waste carboys (typically "Halogenated Organic Waste" if dissolved in DCM, or "Non-Halogenated Organic Waste" if in MeOH/DMF). Do not mix with strong bases in the waste container, as this will liberate the free base amine, which may possess a different volatility and toxicity profile.
-
Final Disposal: Dispose of all segregated waste through a certified hazardous waste disposal contractor in strict accordance with local, state, and federal regulations[2].
References
-
Title: methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
